[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C53H78N12O12S2 |
|---|---|
Poids moléculaire |
1139.4 g/mol |
Nom IUPAC |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(carbamoylamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide |
InChI |
InChI=1S/C53H78N12O12S2/c1-4-77-34-19-17-33(18-20-34)26-36(59-43(68)28-53(79)21-9-6-10-22-53)46(70)61-37(25-32-13-7-5-8-14-32)48(72)64-44(31(2)3)50(74)62-38(27-41(54)66)47(71)63-39(30-78)51(75)65-24-12-16-40(65)49(73)60-35(15-11-23-57-52(56)76)45(69)58-29-42(55)67/h5,7-8,13-14,17-20,31,35-40,44,78-79H,4,6,9-12,15-16,21-30H2,1-3H3,(H2,54,66)(H2,55,67)(H,58,69)(H,59,68)(H,60,73)(H,61,70)(H,62,74)(H,63,71)(H,64,72)(H3,56,57,76)/t35-,36+,37-,38-,39-,40-,44-/m0/s1 |
Clé InChI |
XSEDGGMYIVLKDN-YVTRKGAJSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=O)N)C(=O)NCC(=O)N)NC(=O)CC4(CCCCC4)S |
SMILES canonique |
CCOC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N3CCCC3C(=O)NC(CCCNC(=O)N)C(=O)NCC(=O)N)NC(=O)CC4(CCCCC4)S |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to [Pmp¹,DTyr(OEt)²,Val⁴,Cit⁸] Vasopressin: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vasopressin analog, [Pmp¹,DTyr(OEt)²,Val⁴,Cit⁸] Vasopressin, focusing on its structure, synthesis, and anticipated biological activity based on structurally related compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of peptide chemistry, pharmacology, and drug development.
Introduction to Vasopressin and its Analogs
Arginine vasopressin (AVP) is a nonapeptide hormone that plays a critical role in regulating water homeostasis, blood pressure, and various social behaviors. Its diverse physiological effects are mediated through interactions with at least three G-protein coupled receptor subtypes: V1a (vascular), V1b (pituitary), and V2 (renal). The development of synthetic vasopressin analogs has been a significant area of research, aiming to create molecules with enhanced receptor selectivity, improved stability, and specific agonist or antagonist profiles for therapeutic applications. These analogs are valuable tools for elucidating the physiological roles of the different vasopressin receptors and have led to treatments for conditions such as diabetes insipidus, hyponatremia, and variceal bleeding.
Structure of [Pmp¹,DTyr(OEt)²,Val⁴,Cit⁸] Vasopressin
[Pmp¹,DTyr(OEt)²,Val⁴,Cit⁸] Vasopressin is a synthetic cyclic nonapeptide analog of arginine vasopressin. Its structure incorporates several key modifications designed to alter its biological activity profile.
Molecular Formula: C₅₃H₇₈N₁₂O₁₂S₂ Molecular Weight: 1139.39 g/mol CAS Number: 1426174-49-3
The primary amino acid sequence and modifications are as follows:
Sequence: Pmp-D-Tyr(OEt)-Phe-Val-Asn-Cys-Pro-Cit-Gly-NH₂
A disulfide bridge is formed between the Pmp¹ and Cys⁶ residues, creating the characteristic cyclic structure of vasopressin analogs.
Key Structural Modifications:
-
Position 1: Pmp (β-mercaptopropionic acid, β,β-cyclopentamethylene): The substitution of the N-terminal cysteine with Pmp (also denoted as d(CH₂)₅) is a common modification in vasopressin antagonists. This modification enhances the antagonistic properties of the peptide, particularly at the V1a receptor.
-
Position 2: D-Tyr(OEt) (O-ethyl-D-tyrosine): The presence of a D-amino acid at this position, along with the O-ethylation of the tyrosine hydroxyl group, is known to increase antagonistic potency and selectivity, particularly for V2 receptors, when compared to the native L-tyrosine.
-
Position 4: Val (Valine): The substitution of the native glutamine with valine is another modification that has been shown to contribute to the antagonist activity of vasopressin analogs.
-
Position 8: Cit (Citrulline): The replacement of the native arginine with citrulline, a non-proteinogenic amino acid, is a significant modification. In other peptide systems, this substitution can alter binding affinity and receptor activation. In the context of vasopressin analogs, it is expected to modulate the interaction with the vasopressin receptors.
The combination of these modifications suggests that [Pmp¹,DTyr(OEt)²,Val⁴,Cit⁸] Vasopressin is likely a potent antagonist of vasopressin receptors.
Synthesis of [Pmp¹,DTyr(OEt)²,Val⁴,Cit⁸] Vasopressin
The synthesis of [Pmp¹,DTyr(OEt)²,Val⁴,Cit⁸] Vasopressin is achieved through solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. The following provides a generalized experimental protocol based on established methods for synthesizing similar vasopressin analogs.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
A generalized workflow for the solid-phase synthesis of [Pmp¹,DTyr(OEt)²,Val⁴,Cit⁸] Vasopressin is outlined below.
Detailed Methodologies
1. Resin Preparation: A Rink Amide resin is typically used to obtain a C-terminal amide. The resin is swollen in a suitable solvent such as N,N-dimethylformamide (DMF).
2. Amino Acid Coupling: The protected amino acids are coupled sequentially to the resin. For each coupling cycle:
- Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine (B6355638) in DMF.
- Activation and Coupling: The incoming Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) and then coupled to the deprotected N-terminus of the growing peptide chain. Side-chain protecting groups (e.g., Trityl for Cys and Asn) are used to prevent unwanted side reactions.
3. Cleavage and Deprotection: After the final amino acid (Pmp) is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water) to protect sensitive residues.
4. Cyclization (Disulfide Bond Formation): The linear peptide is dissolved in a dilute aqueous solution and the pH is adjusted to slightly basic. The disulfide bond between Pmp¹ and Cys⁶ is formed by oxidation, often using potassium ferricyanide (B76249) or by air oxidation.
5. Purification and Characterization: The crude cyclic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.
6. Lyophilization: The purified peptide solution is lyophilized to obtain the final product as a white powder.
Anticipated Biological Activity and Signaling Pathways
Predicted Receptor Affinity and Potency
Based on the structure-activity relationships of similar vasopressin analogs, [Pmp¹,DTyr(OEt)²,Val⁴,Cit⁸] Vasopressin is predicted to be a potent antagonist of vasopressin receptors. The combination of Pmp¹, D-Tyr(OEt)², and Val⁴ is characteristic of potent V1a and V2 receptor antagonists. The substitution of Arg⁸ with Cit⁸ is the primary source of uncertainty, but it is plausible that it maintains or even enhances the antagonistic properties.
Table 1: Pharmacological Data of a Closely Related Vasopressin Analog
| Analog | Receptor | Affinity (Ki, nM) | Potency (pA₂) |
| [Pmp¹,D-Tyr(Et)²,Val⁴]AVP | V1a (rat liver) | 1.2 ± 0.2 | 8.62 ± 0.04 |
| V2 (rat kidney) | 0.8 ± 0.1 | 8.85 ± 0.06 |
Data for the arginine-containing precursor. The data for the citrulline-containing analog is not available.
Signaling Pathways
As a predicted antagonist, [Pmp¹,DTyr(OEt)²,Val⁴,Cit⁸] Vasopressin would competitively inhibit the binding of endogenous arginine vasopressin to its receptors, thereby blocking the downstream signaling cascades.
-
V1a Receptor Pathway: By blocking the V1a receptor, the analog would prevent the Gq/11-mediated activation of phospholipase C, thereby inhibiting the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This would lead to a decrease in intracellular calcium levels and prevent vasoconstriction.
-
V2 Receptor Pathway: By blocking the V2 receptor, the analog would prevent the Gs-mediated activation of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) production. This would inhibit the protein kinase A (PKA) pathway and prevent the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of renal collecting duct cells, resulting in increased water excretion (aquaretic effect).
Potential Applications
Given its predicted profile as a potent V1a/V2 receptor antagonist, [Pmp¹,DTyr(OEt)²,Val⁴,Cit⁸] Vasopressin could be a valuable research tool for studying the physiological and pathophysiological roles of vasopressin. Furthermore, such antagonists have therapeutic potential in conditions characterized by excessive vasopressin levels or activity, such as hyponatremia and congestive heart failure.
Conclusion
[Pmp¹,DTyr(OEt)²,Val⁴,Cit⁸] Vasopressin is a structurally complex and synthetically designed vasopressin analog. Based on the well-established structure-activity relationships of related compounds, it is anticipated to be a potent antagonist of both V1a and V2 vasopressin receptors. Its synthesis can be achieved through standard solid-phase peptide synthesis protocols. Further experimental validation is required to precisely quantify its receptor binding affinities, antagonist potencies, and to fully elucidate its pharmacological profile. This technical guide provides a solid foundation for researchers and drug development professionals interested in the further investigation and potential application of this and related vasopressin analogs.
Unraveling the Mechanism of Action of Novel Vasopressin Analogs: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: An extensive search of publicly available scientific literature and databases yielded no specific pharmacological data, experimental protocols, or detailed mechanism of action for the vasopressin analog [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin . This document, therefore, provides a foundational guide based on the established principles of vasopressin receptor pharmacology. The methodologies and signaling pathways described herein represent the standard approach to characterizing a novel vasopressin analog and should be considered as a general framework rather than a specific analysis of the named compound.
Introduction to Vasopressin and its Receptors
Arginine vasopressin (AVP), a nonapeptide hormone, plays a crucial role in regulating water homeostasis, blood pressure, and various social behaviors. Its physiological effects are mediated through the activation of at least three distinct G protein-coupled receptors (GPCRs): V1a, V1b (also known as V3), and V2. The diverse expression patterns and signaling cascades of these receptors make them attractive targets for therapeutic intervention in a range of disorders, including diabetes insipidus, heart failure, and social-affective disorders.
-
V1a Receptors: Primarily located on vascular smooth muscle cells, platelets, and in the brain. Their activation leads to vasoconstriction and influences social behaviors.
-
V1b (V3) Receptors: Predominantly found in the anterior pituitary gland, where they regulate the release of adrenocorticotropic hormone (ACTH).
-
V2 Receptors: Mainly expressed in the principal cells of the kidney's collecting ducts. Their stimulation promotes water reabsorption, leading to an antidiuretic effect.
Novel synthetic analogs of vasopressin are designed to exhibit enhanced selectivity and potency for specific receptor subtypes, thereby offering the potential for targeted therapeutic effects with fewer off-target side effects. The characterization of such analogs involves a systematic evaluation of their binding affinity, functional activity, and downstream signaling pathways.
Characterizing a Novel Vasopressin Analog: A Methodological Approach
The investigation of a new vasopressin analog like this compound would typically involve a series of in vitro and in vivo experiments to elucidate its pharmacological profile.
Experimental Protocols
A comprehensive understanding of a novel vasopressin analog's mechanism of action requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments typically employed in this characterization.
2.1.1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compound for the different vasopressin receptor subtypes (V1a, V1b, V2).
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a high density of the human vasopressin receptor subtype of interest (e.g., CHO-K1, HEK293 cells). Cells are harvested, homogenized in a buffered solution, and centrifuged to pellet the membranes. The final membrane preparation is resuspended in a suitable buffer and stored at -80°C.
-
Competition Binding: A constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]-Arginine Vasopressin) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation and Separation: The reaction is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
2.1.2. In Vitro Functional Assays: Second Messenger Accumulation
-
Objective: To determine the functional activity (EC50 or IC50) and efficacy of the test compound as an agonist or antagonist at each vasopressin receptor subtype.
-
Methodology for V1a and V1b Receptors (Phosphoinositide Turnover Assay):
-
Cell Culture and Labeling: Cells expressing the V1a or V1b receptor are cultured and pre-labeled with [3H]-myo-inositol.
-
Stimulation: The cells are then stimulated with various concentrations of the test compound in the presence of LiCl (which inhibits inositol (B14025) monophosphatase).
-
Extraction: The reaction is terminated, and the intracellular inositol phosphates (IPs) are extracted.
-
Quantification: The accumulated [3H]-inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
-
Methodology for V2 Receptors (cAMP Accumulation Assay):
-
Cell Culture: Cells expressing the V2 receptor are cultured.
-
Stimulation: The cells are stimulated with various concentrations of the test compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.
-
Data Analysis: Dose-response curves are constructed to determine the EC50 (for agonists) or IC50 (for antagonists) values.
-
Quantitative Data Summary
While no specific data is available for this compound, the results from the aforementioned experiments would typically be summarized in tables for clear comparison of its potency and selectivity across the different vasopressin receptors.
Table 1: Hypothetical Binding Affinity Profile of a Novel Vasopressin Analog
| Receptor Subtype | Radioligand | Test Compound Ki (nM) |
| Human V1a | [3H]-AVP | Data not available |
| Human V1b | [3H]-AVP | Data not available |
| Human V2 | [3H]-AVP | Data not available |
Table 2: Hypothetical Functional Activity Profile of a Novel Vasopressin Analog
| Receptor Subtype | Functional Assay | Agonist EC50 (nM) | Antagonist IC50 (nM) |
| Human V1a | Inositol Phosphate Accumulation | Data not available | Data not available |
| Human V1b | Inositol Phosphate Accumulation | Data not available | Data not available |
| Human V2 | cAMP Accumulation | Data not available | Data not available |
Visualizing the Signaling Pathways
The following diagrams illustrate the canonical signaling pathways activated by vasopressin receptors. The characterization of a novel analog would aim to determine how it modulates these pathways.
Figure 1: Generalized V1a Receptor Signaling Pathway.
Figure 2: Generalized V2 Receptor Signaling Pathway.
Figure 3: Typical Experimental Workflow for Characterizing a Novel Vasopressin Analog.
Conclusion
The comprehensive characterization of a novel vasopressin analog such as this compound is a rigorous process that requires a combination of binding and functional assays to delineate its specific mechanism of action. While direct data on this compound is not publicly available, the established methodologies and known signaling pathways for the vasopressin system provide a clear roadmap for its investigation. The ultimate goal of such research is to identify novel therapeutic agents with improved pharmacological profiles that can be translated into clinical applications for a variety of human diseases.
Unveiling the Binding Profile: A Technical Guide to [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin is a synthetic analog of the endogenous neuropeptide hormone, arginine vasopressin (AVP).[1][2] AVP plays a critical role in a wide array of physiological processes, including the regulation of water balance, blood pressure, and social behaviors.[3][4] These diverse effects are mediated through its interaction with at least three distinct G protein-coupled receptor (GPCR) subtypes: V1a, V1b, and V2.[4][5] The development of selective analogs for these receptors is of significant interest for therapeutic applications. This guide provides a comprehensive overview of the methodologies used to characterize the binding affinity of novel vasopressin analogs, such as this compound, for the different vasopressin receptor subtypes.
While specific quantitative binding data for this compound is not publicly available, this document outlines the standard experimental protocols and signaling pathways relevant to its characterization.
Data Presentation: Quantifying Receptor Binding Affinity
The binding affinity of a ligand for its receptor is typically determined through competitive binding assays. The results are often presented in a table format, summarizing key quantitative metrics such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.
Table 1: Hypothetical Binding Affinity Profile of this compound
| Receptor Subtype | Radioligand | Ki (nM) | n |
| Human V1a | [3H]-SR49059 | TBD | >3 |
| Human V1b | [3H]-SSR149415 | TBD | >3 |
| Human V2 | [3H]-AVP | TBD | >3 |
TBD: To be determined. n: number of independent experiments.
Experimental Protocols: Determining Vasopressin Receptor Binding Affinity
The following sections detail the standard methodologies for conducting radioligand binding assays to determine the affinity of a test compound like this compound for the V1a, V1b, and V2 vasopressin receptors.
Cell Culture and Membrane Preparation
-
Cell Lines: Stably transfected cell lines expressing the human V1a, V1b, or V2 receptor are commonly used. Examples include Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.
-
Membrane Preparation:
-
Cells are harvested at high confluency.
-
The cell pellet is resuspended in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Cells are lysed using a homogenizer or sonicator.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer.
-
Protein concentration is determined using a standard method, such as the Bradford assay.
-
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
-
Materials:
-
Receptor-containing membranes
-
Radioligand: A high-affinity, subtype-selective radioligand is chosen (e.g., [3H]-SR49059 for V1a, [3H]-SSR149415 for V1b, or [3H]-Arginine Vasopressin for V2).
-
Test compound: this compound, dissolved and serially diluted.
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., unlabeled AVP).
-
Assay buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
To each well of a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either:
-
Vehicle (for total binding).
-
The non-specific binding control.
-
The test compound at varying concentrations.
-
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through the filter plate using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Vasopressin Receptor Signaling Pathways
Understanding the signaling pathways activated by receptor binding is crucial for predicting the functional effects of a novel analog.
V1a and V1b Receptor Signaling
The V1a and V1b receptors are primarily coupled to G proteins of the Gq/11 family.[5] Ligand binding initiates a cascade that leads to an increase in intracellular calcium.
-
Agonist Binding: An agonist, such as vasopressin or a synthetic analog, binds to the V1a or V1b receptor.
-
G Protein Activation: This induces a conformational change in the receptor, leading to the activation of the associated Gq/11 protein.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
-
Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
Cellular Response: PKC phosphorylates various downstream target proteins, leading to cellular responses such as smooth muscle contraction, glycogenolysis, and platelet aggregation.
V2 Receptor Signaling
The V2 receptor is coupled to the Gs protein and its activation leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP).[6]
-
Agonist Binding: An agonist binds to the V2 receptor, primarily located in the kidney collecting ducts.
-
G Protein Activation: The receptor activates the associated Gs protein.
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase (AC).
-
cAMP Production: AC catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: cAMP binds to and activates protein kinase A (PKA).
-
Aquaporin-2 Translocation: PKA phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation from intracellular vesicles to the apical membrane of the collecting duct cells.
-
Cellular Response: The insertion of AQP2 channels increases water reabsorption from the urine back into the bloodstream, resulting in an antidiuretic effect.
Conclusion
The characterization of the vasopressin receptor binding affinity and selectivity of novel analogs like this compound is a fundamental step in their development as potential therapeutic agents. The detailed experimental protocols and an understanding of the downstream signaling pathways provided in this guide serve as a foundational resource for researchers in the field. By employing these standardized methods, the scientific community can accurately determine the pharmacological profile of new compounds, paving the way for the discovery of more effective and selective drugs targeting the vasopressin system.
References
Unveiling the Receptor Selectivity Profile of [Pmp¹,DTyr(OEt)²,Val⁴,Cit⁸] Vasopressin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for characterizing the selectivity profile of the vasopressin analog, [Pmp¹,DTyr(OEt)²,Val⁴,Cit⁸] Vasopressin, for the human V1a, V1b, and V2 receptors. While a specific quantitative selectivity profile for this compound is not available in the peer-reviewed scientific literature, this document outlines the established experimental protocols and data presentation structures necessary for its determination. The guide details the methodologies for radioligand binding assays to ascertain binding affinities (Ki) and functional assays to measure agonist potencies (EC₅₀). Furthermore, it includes detailed diagrams of the canonical signaling pathways for each receptor subtype to provide a contextual basis for interpreting functional data.
Introduction to Vasopressin Receptors and Analogs
The nonapeptide hormone arginine vasopressin (AVP) is a key regulator of water homeostasis, blood pressure, and social behavior.[1] Its diverse physiological effects are mediated through three G protein-coupled receptors (GPCRs): the V1a, V1b (also known as V3), and V2 receptors. The development of synthetic analogs of vasopressin aims to achieve receptor selectivity, thereby offering therapeutic potential for a range of conditions with a reduced side-effect profile. The compound [Pmp¹,DTyr(OEt)²,Val⁴,Cit⁸] Vasopressin is one such analog, and understanding its binding and functional characteristics at each receptor subtype is crucial for its pharmacological evaluation.
Vasopressin Receptor Signaling Pathways
The three vasopressin receptor subtypes are coupled to distinct intracellular signaling cascades, leading to different physiological responses.
-
V1a and V1b Receptors: Both the V1a and V1b receptors couple to G proteins of the Gq/11 family. Upon agonist binding, this activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling pathway is primarily associated with vasoconstriction, glycogenolysis, platelet aggregation, and adrenocorticotropic hormone (ACTH) release.[2]
-
V2 Receptor: The V2 receptor is coupled to the Gs family of G proteins. Agonist binding leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates various downstream targets. The most well-known function of this pathway is in the kidney, where it promotes the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, leading to water reabsorption.[3]
Below are the diagrammatic representations of these signaling pathways.
Experimental Protocols for Determining Receptor Selectivity
To ascertain the selectivity profile of [Pmp¹,DTyr(OEt)²,Val⁴,Cit⁸] Vasopressin, a combination of radioligand binding assays and in vitro functional assays should be employed.
Radioligand Binding Assays
Radioligand binding assays are utilized to determine the binding affinity (Ki) of the test compound for each receptor subtype. These are typically competitive binding assays.
Materials and Reagents:
-
Cell membranes prepared from cell lines stably expressing human V1a, V1b, or V2 receptors (e.g., CHO or HEK293 cells).
-
Radioligand specific for each receptor:
-
V1a: [³H]-Arginine Vasopressin or a selective V1a radiolabeled antagonist.
-
V1b: [³H]-Arginine Vasopressin.
-
V2: [³H]-Arginine Vasopressin.
-
-
Test compound: [Pmp¹,DTyr(OEt)²,Val⁴,Cit⁸] Vasopressin.
-
Non-specific binding control: A high concentration of unlabeled Arginine Vasopressin.
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and BSA).
-
Glass fiber filters and a cell harvester for filtration.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Total and Non-specific Binding: Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a saturating concentration of unlabeled AVP).
-
Equilibration: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vitro Functional Assays
Functional assays measure the ability of the test compound to activate the receptor and elicit a downstream cellular response. The potency of the compound as an agonist is determined as the EC₅₀ value.
V1a and V1b Receptor Functional Assay (Calcium Mobilization):
-
Principle: Measures the increase in intracellular calcium concentration upon receptor activation.
-
Methodology:
-
Plate cells expressing the V1a or V1b receptor in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Add varying concentrations of [Pmp¹,DTyr(OEt)²,Val⁴,Cit⁸] Vasopressin to the wells.
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.
-
V2 Receptor Functional Assay (cAMP Accumulation):
-
Principle: Measures the production of cyclic AMP following receptor stimulation.
-
Methodology:
-
Plate cells expressing the V2 receptor in a multi-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of [Pmp¹,DTyr(OEt)²,Val⁴,Cit⁸] Vasopressin.
-
Incubate for a defined period to allow for cAMP accumulation.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plot the cAMP concentration against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀.
-
Data Presentation
The quantitative data obtained from the binding and functional assays should be summarized in a clear and concise table to allow for easy comparison of the selectivity profile.
Table 1: Selectivity Profile of [Pmp¹,DTyr(OEt)²,Val⁴,Cit⁸] Vasopressin
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) |
| V1a | To be determined | To be determined |
| V1b | To be determined | To be determined |
| V2 | To be determined | To be determined |
Data to be populated from experimental results.
Conclusion
The comprehensive characterization of the vasopressin analog [Pmp¹,DTyr(OEt)²,Val⁴,Cit⁸] Vasopressin requires a systematic evaluation of its binding affinity and functional potency at the V1a, V1b, and V2 receptors. This technical guide provides the necessary experimental framework and theoretical background for researchers to conduct these studies. The resulting selectivity profile will be instrumental in understanding the pharmacological properties of this compound and predicting its potential therapeutic applications and off-target effects.
References
In Vitro Characterization of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the methodologies for the in vitro characterization of the vasopressin analog [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin. Due to the absence of publicly available in vitro pharmacological data for this specific analog, this document outlines the established experimental protocols and data analysis frameworks used for characterizing vasopressin receptor ligands. Furthermore, it presents illustrative data from structurally related vasopressin analogs to offer a comparative context for potential experimental outcomes. The guide details receptor binding assays and functional second messenger assays for the key vasopressin receptor subtypes (V1a, V1b, and V2), supplemented with diagrams of the associated signaling pathways and a typical experimental workflow.
Introduction to this compound
This compound is a synthetic analog of the endogenous nonapeptide hormone, arginine vasopressin (AVP). The structure of this analog incorporates several key modifications from the native AVP sequence (Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2):
-
Pmp1 (β-mercapto-β,β-cyclopentamethylenepropionyl at position 1): This modification at the N-terminus is known to confer resistance to aminopeptidases, thereby increasing the biological half-life of the peptide. It is a common feature in many vasopressin receptor antagonists.
-
DTyr(OEt)2 (O-ethyl-D-tyrosine at position 2): The substitution with a D-amino acid at this position can influence receptor selectivity and potency. The ethylation of the tyrosine hydroxyl group further modifies its chemical properties.
-
Val4 (Valine at position 4): The replacement of the native glutamine with valine can impact the conformation of the peptide and its interaction with the receptor binding pocket.
-
Cit8 (Citrulline at position 8): The substitution of arginine with citrulline, an uncharged amino acid, is expected to significantly alter the interaction with the receptor, potentially affecting both affinity and efficacy.
These modifications collectively suggest that this compound is likely to exhibit a unique pharmacological profile at the vasopressin V1a, V1b, and V2 receptors. A thorough in vitro characterization is essential to determine its binding affinity, functional activity (agonist, antagonist, or inverse agonist), and receptor subtype selectivity.
Quantitative Data on Structurally Related Vasopressin Analogs
As of the latest literature review, specific in vitro binding affinities (Ki) and functional potencies (EC50/IC50) for this compound have not been reported. However, the analysis of analogs with similar modifications at the N-terminus provides valuable insights into the expected structure-activity relationships (SAR).
The following table summarizes the in vitro activities of several N-terminally modified vasopressin analogs at the human V1a and V2 receptors, and the oxytocin (B344502) (OT) receptor. These compounds share the feature of modifications at the N-terminal part of the vasopressin molecule, which is relevant for understanding the potential impact of the Pmp1 and DTyr(OEt)2 substitutions.
Table 1: In Vitro Activities of N-Terminally Modified Vasopressin Analogs
| Compound | V1a Receptor Antagonism (pA2) | V2 Receptor Agonism (IU/mg) | OT Receptor Antagonism (pA2) |
| [Mpa1,Ica2,D-Arg8]VP | Weak Antagonist | Not Determined | 7.09 |
| [Mpa1,Ica2,Val4,D-Arg8]VP | Weak Antagonist | Not Determined | 7.50 |
| [Mpa1,Aic2,Val4,D-Arg8]VP | Weak Antagonist | Highly Potent Agonist | Moderate Antagonist |
| [Pmp1,D-Tyr(Et)2,Val4]arginine-vasopressin | Potent Antagonist | Antagonist Activity | Not Reported |
| [Pmp1,D-Tyr(Et)2,Val4,desGly9]arginine-vasopressin | Potent Antagonist | Antagonist Activity | Not Reported |
Data is compiled from various sources for illustrative purposes. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. IU/mg refers to International Units per milligram, a measure of agonist potency.[1][2][3][4]
Experimental Protocols for In Vitro Characterization
The in vitro characterization of a novel vasopressin analog typically involves a tiered approach, starting with receptor binding assays to determine affinity, followed by functional assays to assess efficacy.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity (expressed as the inhibition constant, Ki) of the test compound for the V1a, V1b, and V2 receptors. These assays are typically performed using cell membranes prepared from cell lines stably expressing the human recombinant receptor subtypes.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human V1a, V1b, or V2 vasopressin receptor subtype.
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, add the following components in a final volume of 200 µL:
-
50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin for V1a and V2 receptors, or a subtype-selective radiolabeled antagonist).
-
50 µL of a range of concentrations of the unlabeled test compound (this compound).
-
50 µL of the membrane preparation (containing a predetermined amount of protein).
-
-
For the determination of total binding, replace the test compound with assay buffer.
-
For the determination of non-specific binding, add a high concentration of unlabeled native vasopressin.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][6][7][8][9]
-
Functional Second Messenger Assays
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist at a given receptor. Vasopressin receptors are G protein-coupled receptors (GPCRs) that signal through distinct second messenger pathways.
-
V1a and V1b Receptors: Coupled to Gq/11, their activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) phosphates (IPs) and an increase in intracellular calcium ([Ca2+]i).
-
V2 Receptor: Coupled to Gs, its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Protocol: Inositol Phosphate (B84403) (IP) Accumulation Assay (for V1a and V1b Receptors)
-
Cell Culture and Labeling:
-
Plate cells expressing the V1a or V1b receptor in a multi-well plate.
-
Label the cells by incubating them overnight with myo-[3H]-inositol in an inositol-free medium.
-
-
Assay Procedure:
-
Wash the cells to remove excess radiolabel.
-
Pre-incubate the cells with an assay buffer containing LiCl (which inhibits inositol monophosphatase, leading to the accumulation of IPs).
-
Add varying concentrations of the test compound (for agonist testing) or a fixed concentration of the test compound followed by a dose-response of a reference agonist (for antagonist testing).
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction and Detection:
-
Terminate the assay by adding a cold stop solution (e.g., perchloric acid).
-
Separate the accumulated [3H]-inositol phosphates from free [3H]-inositol using anion-exchange chromatography.
-
Quantify the radioactivity of the eluted IP fraction by liquid scintillation counting.
-
-
Data Analysis:
-
For agonist activity, plot the amount of [3H]-IPs accumulated against the logarithm of the test compound concentration to determine the EC50 value and the maximum response (Emax).
-
For antagonist activity, determine the IC50 value from the inhibition of the agonist-induced response and calculate the pA2 or Kb value.[10][11][12][13]
-
Protocol: cAMP Accumulation Assay (for V2 Receptor)
-
Cell Culture:
-
Plate cells expressing the V2 receptor in a multi-well plate.
-
-
Assay Procedure:
-
Pre-incubate the cells with an assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add varying concentrations of the test compound (for agonist testing) or a fixed concentration of the test compound followed by a dose-response of a reference agonist (for antagonist testing).
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
-
Detection:
-
Terminate the reaction and lyse the cells.
-
Measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent (e.g., HTRF) or luminescent readout.
-
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 and Emax values.
-
For antagonist activity, determine the IC50 value from the inhibition of the agonist-induced cAMP production and calculate the pA2 or Kb value.[14][15][16][17]
-
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the V1a and V2 vasopressin receptors.
Caption: V1a Receptor Signaling Pathway.
Caption: V2 Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro characterization of a novel vasopressin analog.
Caption: In Vitro Characterization Workflow.
Conclusion
The in vitro characterization of this compound is a critical step in understanding its therapeutic potential. While specific data for this analog is not yet available, the established methodologies presented in this guide provide a robust framework for its comprehensive evaluation. By employing radioligand binding assays and functional second messenger assays, researchers can elucidate the binding affinity, efficacy, and receptor subtype selectivity of this novel compound. The provided protocols and diagrams serve as a valuable resource for designing and executing these essential in vitro studies, which will ultimately define the pharmacological profile of this compound and guide its future development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The effects of N-terminal part modification of arginine vasopressin analogues with 2-aminoindane-2-carboxylic acid: a highly potent V2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and structure-activity relationship of new arginine vasopressin analogues containing proline derivatives in position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of novel vasopressin antagonists containing C-terminal diaminoalkanes and (aminoalkyl)guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. academic.oup.com [academic.oup.com]
- 8. biophysics-reports.org [biophysics-reports.org]
- 9. Receptor-Ligand Binding Assays [labome.com]
- 10. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of V1-receptors by vasopressin stimulates inositol phospholipid hydrolysis and arachidonate metabolism in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Vasopressin induces V1 receptors to activate phosphatidylinositol- and phosphatidylcholine-specific phospholipase C and stimulates the release of arachidonic acid by at least two pathways in the smooth muscle cell line, A-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. A cAMP-biosensor-based assay for measuring plasma arginine–vasopressin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
The Discovery and Development of Selective Vasopressin Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arginine vasopressin (AVP), a nonapeptide neurohormone, plays a critical role in regulating a wide array of physiological processes, including osmoregulation, blood pressure control, and social behavior. Its actions are mediated through three distinct G protein-coupled receptors: the V1a, V1b (also known as V3), and V2 receptors. The diverse and sometimes opposing effects mediated by these receptor subtypes have driven a decades-long quest for selective analogues that can target specific receptors to achieve desired therapeutic outcomes while minimizing off-target effects. This technical guide provides an in-depth overview of the discovery and development of selective vasopressin analogues, detailing the signaling pathways, summarizing key pharmacological data, and providing comprehensive experimental protocols for their characterization.
Introduction to Vasopressin Receptors and Signaling
The physiological effects of vasopressin are dictated by its interaction with specific receptor subtypes, each linked to distinct signaling cascades.[1] A thorough understanding of these pathways is fundamental to the rational design of selective analogues.
-
V1a Receptors: Predominantly found on vascular smooth muscle cells, platelets, and in the liver and brain.[2][3] Activation of V1a receptors is coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This cascade ultimately results in smooth muscle contraction, platelet aggregation, and glycogenolysis.[3]
-
V1b (V3) Receptors: Primarily located in the anterior pituitary gland, where they regulate the secretion of adrenocorticotropic hormone (ACTH).[5] Similar to V1a receptors, V1b receptors are coupled to the Gq/11-PLC-IP3-Ca2+ pathway.[6] Their selective targeting is a key strategy in the development of treatments for stress-related disorders like anxiety and depression.[7]
-
V2 Receptors: Mainly expressed on the basolateral membrane of the principal cells of the renal collecting ducts.[1][8] V2 receptors are coupled to Gs proteins, which activate adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][9][10] This signaling cascade leads to the translocation of aquaporin-2 water channels to the apical membrane, increasing water reabsorption and producing an antidiuretic effect.[11]
Visualization of Vasopressin Receptor Signaling Pathways
To illustrate the distinct mechanisms of action, the following diagrams depict the primary signaling cascades for each vasopressin receptor subtype.
Selective Vasopressin Analogues: Pharmacological Data
The development of selective vasopressin analogues has yielded a diverse range of compounds, from modified peptides to orally available non-peptide molecules. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50/pA2) of key selective analogues for each receptor subtype.
Table 1: Selective V1a Receptor Antagonists
| Compound | Receptor Subtype | Species | Assay Type | Ki (nM) | IC50 (nM) | pA2 | Reference(s) |
|---|---|---|---|---|---|---|---|
| Relcovaptan (SR49059) | Human V1a | Human | Binding | 1.3 | - | - | [6] |
| Human V1a | Human | Ca2+ Mobilization | - | 1.8 | - | [6] | |
| (d(CH2)5,Tyr(Me),Arg)-Vasopressin | Human V1a | Human | Binding | - | - | - | |
| OPC-21268 | Human V1a | Human | Binding | 10.3 | - | - | [6] |
| ML389 | Human V1a | Human | - | - | 40 | - | [12] |
| YM-087 (Conivaptan) | Human V1a | Human | Binding | 0.43 | - | - |[6] |
Table 2: Selective V1b Receptor Antagonists
| Compound | Receptor Subtype | Species | Assay Type | Ki (nM) | IC50 (nM) | pA2 | Reference(s) |
|---|---|---|---|---|---|---|---|
| SSR149415 | Human V1b | Human | Binding | 1.5 | - | - | [7] |
| Nelivaptan | Human V1b | Human | - | - | - | - | [5] |
| TS-121 | Human V1b | Human | - | - | - | - | [7] |
| ABT-436 | Human V1b | Human | - | - | - | - | [7] |
| TASP 0390325 | Human V1b | Human | - | - | - | - | |
Table 3: Selective V2 Receptor Agonists | Compound | Receptor Subtype | Species | Assay Type | EC50 (nM) | Reference(s) | |---|---|---|---|---| | Desmopressin (dDAVP) | Human V2 | Human | cAMP Accumulation | 0.1 |[13][14] | | (Arg8)-Vasopressin | Human V2 | Human | cAMP Flux | 0.0116 |[9] | | Compound 19 | Human V2 | Human | cAMP Accumulation | 0.03 |[14] | | Compound 38 | Human V2 | Human | cAMP Accumulation | 0.02 |[14] |
Table 4: Selective V2 Receptor Antagonists
| Compound | Receptor Subtype | Species | Assay Type | Ki (nM) | IC50 (nM) | pA2 | Reference(s) |
|---|---|---|---|---|---|---|---|
| Tolvaptan | Human V2 | Human | Binding | 1.5 | - | - | [15] |
| Lixivaptan (VPA-985) | Human V2 | Human | - | - | - | - | [15] |
| SR121463A | Human V2 | Human | Binding | 0.16 | - | - | [6] |
| d(CH2)5Tyr(Et)VAVP | Rat V2 | Rat | Antidiuresis | - | - | 7.57 |[8][16] |
Experimental Protocols for Characterization of Vasopressin Analogues
The characterization of novel vasopressin analogues relies on a suite of standardized in vitro and in vivo assays. The following protocols provide detailed methodologies for key experiments.
General Experimental Workflow
The development and characterization of a selective vasopressin analogue typically follows a multi-stage process, from initial screening to in vivo validation.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific vasopressin receptor subtype.[1][17][18]
Materials:
-
Cell membranes prepared from a cell line stably expressing the human vasopressin receptor of interest (e.g., CHO-hV1a, CHO-hV1b, CHO-hV2).[6][19]
-
Radioligand (e.g., [3H]AVP).[6]
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[18]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled vasopressin (for non-specific binding determination).
-
Glass fiber filters (e.g., GF/C).[18]
-
96-well filter plates and vacuum manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the membrane pellet in assay buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[18] Determine the protein concentration using a standard method (e.g., BCA assay).[18]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand.[18]
-
Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of a high concentration of unlabeled vasopressin (e.g., 1 µM), and 50 µL of radioligand.[17]
-
Competition: 150 µL of membrane preparation, 50 µL of varying concentrations of the test compound, and 50 µL of radioligand.[18]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[18]
-
Termination of Binding: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.[17][18]
-
Washing: Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[17][18]
-
Measurement of Radioactivity: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.[18]
-
Data Analysis: Calculate specific binding by subtracting the NSB from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]
In Vitro Functional Assays
This assay measures the increase in intracellular calcium following the activation of Gq-coupled V1a or V1b receptors.[20]
Materials:
-
HEK293 or CHO cells stably expressing the human V1a or V1b receptor.[20]
-
Black, clear-bottom 96-well or 384-well plates.[20]
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[20]
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).[20]
-
Test compounds and a reference agonist (e.g., Arginine Vasopressin).[20]
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells into the multi-well plates and incubate overnight.[21]
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for approximately 1 hour at 37°C.[20][22]
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in the assay buffer.
-
Measurement:
-
Agonist testing: Place the cell plate in the fluorescence plate reader. Use the injector to add the agonist solution to the wells and immediately measure the fluorescence intensity over time.[20][21]
-
Antagonist testing: Pre-incubate the cells with the antagonist for a defined period (e.g., 15-20 minutes) before adding a fixed concentration of the reference agonist (typically its EC80).[20][22]
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 (for agonists) or IC50 (for antagonists) values.[21]
This assay quantifies the production of cAMP following the activation of Gs-coupled V2 receptors.[20]
Materials:
-
HEK293 or CHO cells stably expressing the human V2 receptor.[20]
-
White, opaque multi-well plates.[20]
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[20]
-
Test compounds and a reference agonist (e.g., dDAVP).[20]
-
cAMP detection kit (e.g., HTRF, LANCE, or luminescence-based).[20]
-
Plate reader compatible with the detection technology.
Procedure:
-
Cell Plating: Seed the cells into the appropriate multi-well plates and incubate overnight.[20][23]
-
Compound Treatment:
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for cAMP accumulation.[20]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen detection kit.[20]
-
Data Analysis: The signal generated is proportional (or inversely proportional for competitive immunoassays) to the amount of cAMP produced. Plot the signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 or IC50 values.[20][24]
In Vivo Assays
This protocol assesses the ability of a V2 receptor agonist to reduce urine output or an antagonist to block this effect.[11][25][26][27]
Materials:
-
Male Wistar rats.
-
Urethane for anesthesia.
-
Saline solution for hydration.
-
Test compounds and reference agonist/antagonist.
-
Metabolic cages for urine collection.
Procedure:
-
Animal Preparation: Anesthetize the rats and cannulate the jugular vein for compound administration and the bladder for urine collection.
-
Hydration: Infuse the rats with a hypotonic saline solution to induce water diuresis.
-
Compound Administration:
-
Agonist testing: Once a stable urine flow is established, administer the test agonist intravenously and monitor the decrease in urine flow and increase in urine osmolality over time.
-
Antagonist testing: Administer the test antagonist, followed by a dose of AVP. Measure the extent to which the antagonist blocks the antidiuretic effect of AVP.[16][25]
-
-
Data Analysis: Quantify the antidiuretic response by measuring the change in urine volume and osmolality. For antagonists, calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response.[16]
This assay evaluates the effect of V1a receptor analogues on blood pressure.[2][28]
Materials:
-
Male Wistar rats.
-
Urethane for anesthesia.
-
Catheters for arterial blood pressure monitoring and intravenous compound administration.
-
Pressure transducer and data acquisition system.
Procedure:
-
Animal Preparation: Anesthetize the rats and insert a catheter into the carotid artery to monitor blood pressure and into the jugular vein for compound administration.
-
Baseline Measurement: Allow the animal to stabilize and record the baseline mean arterial pressure.
-
Compound Administration:
-
Agonist testing: Administer increasing doses of the test agonist and record the corresponding changes in blood pressure.
-
Antagonist testing: Administer the test antagonist, followed by a dose of AVP. Measure the attenuation of the AVP-induced pressor response.[28]
-
-
Data Analysis: For agonists, construct a dose-response curve to determine the potency (e.g., ED50). For antagonists, determine the pA2 value by assessing the rightward shift in the AVP dose-response curve in the presence of the antagonist.[16]
Conclusion
The discovery and development of selective vasopressin analogues have provided invaluable tools for dissecting the complex physiology of the vasopressin system and have led to promising therapeutic agents. The continued application of the detailed methodologies described in this guide will be crucial for the identification and characterization of next-generation vasopressin receptor modulators with enhanced selectivity and improved pharmacokinetic profiles. The structured presentation of pharmacological data and the visualization of signaling and experimental workflows aim to facilitate comparative analysis and guide future research in this dynamic field.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Dose-response relationships for arginine vasopressin and synthetic analogs on three types of rat blood vessels: possible evidence for regional differences in vasopressin receptor sites within a mammal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. innoprot.com [innoprot.com]
- 5. Structural Basis for Antagonist Binding to Vasopressin V1b Receptor Revealed by the Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of the human vasopressin receptor subtypes stably expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. scilit.com [scilit.com]
- 9. innoprot.com [innoprot.com]
- 10. Vasopressin V2 receptor mRNA expression and cAMP accumulation in aging rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Potent, Selective, and Short-Acting Peptidic V2 Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic antagonists of in vivo antidiuretic and vasopressor responses to arginine-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. academic.oup.com [academic.oup.com]
- 20. benchchem.com [benchchem.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. Optimized Workflows for Calcium Mobilization Assays on SpectraMax iD3/iD5 Readers [moleculardevices.com]
- 23. revvity.com [revvity.com]
- 24. A cAMP-biosensor-based assay for measuring plasma arginine–vasopressin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Vasopressin analogs that antagonize antidiuretic responses by rats to the antidiuretic hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. The bioassay of vasopressin through its antidiuretic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. In vivo apparent peptide-receptor dissociation rate constants for arginine vasopressin analogs estimated from inhibition of rat pressor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vasopressin V1a Receptor: A Core Modulator of Social Anxiety
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Arginine vasopressin (AVP), a neuropeptide synthesized in the hypothalamus, plays a critical role in regulating a wide array of physiological and behavioral processes, including social behaviors. Its actions are mediated through three G protein-coupled receptors (GPCRs): V1a, V1b (or V3), and V2.[1] The vasopressin V1a receptor (V1aR) is of particular interest in the context of social anxiety disorder (SAD) due to its dense expression in brain regions integral to socio-emotional processing and its demonstrated influence on anxiety-like behaviors and social recognition.[2][3] This technical guide provides a comprehensive overview of the V1a receptor's role in social anxiety, focusing on its signaling pathways, preclinical and clinical evidence, and key experimental methodologies.
V1a Receptor Signaling Pathways
The V1a receptor is a canonical GPCR that primarily couples to the Gq/11 family of G proteins.[2] Upon agonist binding, such as the endogenous ligand AVP, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC).[4] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[5] The subsequent increase in cytosolic Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which then phosphorylates a multitude of downstream targets, ultimately modulating neuronal excitability and neurotransmitter release.[5] This signaling cascade is fundamental to the V1aR's ability to influence complex behaviors like social anxiety.
In addition to the canonical G protein-dependent pathway, evidence also suggests that the V1aR can signal through G protein-independent pathways involving β-arrestin.[4]
Preclinical Evidence from Animal Models
A substantial body of preclinical research using rodent models has implicated the V1aR in social anxiety and related behaviors.
2.1. V1a Receptor Knockout Studies
Mice with a null mutation for the V1a receptor (V1aRKO) exhibit a profound impairment in social recognition and a significant reduction in anxiety-like behavior.[6][7] This suggests that the V1aR is necessary for normal social memory and contributes to baseline anxiety levels. V1aRKO mice perform normally in spatial and non-social olfactory learning tasks, indicating that the deficit is specific to the social domain.[6]
| Behavioral Test | Wild-Type (WT) Mice | V1a Receptor Knockout (V1aRKO) Mice | Reference |
| Social Interaction Test | Normal social interaction | Impaired social interaction | [7] |
| Elevated Plus-Maze | Typical anxiety-like behavior (less time in open arms) | Reduced anxiety-like behavior (more time in open arms) | [7] |
| Marble-Burying Test | Typical burying behavior | Reduced burying behavior | [7] |
| Social Recognition Test | Able to distinguish between familiar and novel conspecifics | Profound impairment in distinguishing between familiar and novel conspecifics | [6] |
2.2. Pharmacological Studies
Central administration of AVP in wild-type mice robustly stimulates stereotypic scratching and autogrooming, behaviors that are absent in V1aRKO mice, further confirming the V1aR's role in mediating AVP's central effects.[6] Furthermore, site-specific injections of a V1aR-selective antagonist into the lateral septum, a brain region rich in V1a receptors, have been shown to be critical for social recognition.[8] Conversely, re-expressing V1aR in the lateral septum of V1aRKO mice using a viral vector completely rescues the social recognition deficit.[8] Overexpression of V1aR in the lateral septum of wild-type mice potentiates social recognition and slightly increases anxiety-related behavior.[8]
Clinical Evidence in Humans
The preclinical findings have spurred investigations into the role of the V1aR in human social anxiety and other psychiatric disorders.
3.1. Genetic Association Studies
Variations in the promoter region of the V1a receptor gene (AVPR1A), specifically the RS3 microsatellite repeat region, have been associated with differences in social behavior and anxiety.[9][10] Certain alleles have been linked to an increased risk for anxiety and may influence an individual's responsiveness to the effects of AVP.[10]
3.2. Clinical Trials with V1aR Antagonists
The development of orally available, CNS-penetrant V1aR antagonists has enabled the direct investigation of this system in humans.
-
SRX246: This highly selective V1aR antagonist has shown promise in reducing anxiety. In a randomized, proof-of-concept study, SRX246 decreased anxiety-potentiated startle in healthy volunteers, a translational measure of anxiety.[11][12] Preclinical studies with SRX246 also demonstrated efficacy in models of anxiety, fear, and aggression.[3] It has been found to be safe and well-tolerated in human subjects.[3]
-
Balovaptan (RG7314): This selective V1aR antagonist was evaluated in a phase 2 clinical trial for autism spectrum disorder (ASD), a condition with overlapping social deficits. While the primary endpoints were not met, the trial did show improvements in adaptive behaviors, including socialization and communication, in adult males with ASD.[13]
-
RG7713 (RO5028442): A single administration of this V1aR antagonist in adults with high-functioning ASD showed some evidence of an ameliorating effect on physiological and behavioral measures of social communication.[14]
| Compound | Mechanism of Action | Clinical Trial Phase (Highest Completed) | Key Findings in Social/Anxiety Domains | Reference |
| SRX246 | Selective V1a Receptor Antagonist | Phase 2 | Decreased anxiety-potentiated startle in healthy volunteers. Reduced aggression in Huntington's disease patients. | [3][11][12] |
| Balovaptan (RG7314) | Selective V1a Receptor Antagonist | Phase 2 (for ASD) | Improved Vineland-II socialization and communication scores in adult males with ASD. | [13] |
| RG7713 (RO5028442) | V1a Receptor Antagonist | Proof of Concept | Modest positive effects on social cognition and olfaction in adults with high-functioning ASD. | [14] |
Key Experimental Protocols
4.1. V1a Receptor Binding Assay
This assay is used to determine the affinity of a compound for the V1a receptor.
-
Objective: To quantify the binding of a radiolabeled ligand to the V1a receptor and determine the displacement by a test compound.
-
Materials:
-
Cell membranes from a cell line stably expressing the human V1a receptor.
-
Radioligand (e.g., [³H]-AVP or a selective radiolabeled antagonist).
-
Test compound (unlabeled).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Filter plates (e.g., 96-well glass fiber).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known V1aR ligand (for non-specific binding), or the test compound.
-
Incubate the plate (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the log concentration of the test compound to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
4.2. Measurement of Vasopressin Levels in Human Studies
-
Objective: To quantify AVP concentrations in biological samples (e.g., plasma, cerebrospinal fluid, saliva).
-
Method: Enzyme-linked immunosorbent assay (ELISA) is a common method.
-
Procedure:
-
Sample Collection: Collect blood samples in tubes containing a protease inhibitor (e.g., EDTA) to prevent AVP degradation. Centrifuge to separate plasma and store at -80°C.
-
Extraction: AVP is often extracted from plasma using solid-phase extraction (SPE) cartridges to concentrate the peptide and remove interfering substances.
-
ELISA:
-
A microplate is pre-coated with a capture antibody specific for AVP.
-
Standards and extracted samples are added to the wells. AVP in the sample binds to the capture antibody.
-
A biotinylated detection antibody, also specific for AVP, is added, which binds to the captured AVP.
-
Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
A substrate solution (e.g., TMB) is added, which is converted by HRP to a colored product.
-
The reaction is stopped, and the optical density is measured using a microplate reader.
-
The concentration of AVP in the samples is determined by comparing their absorbance to a standard curve.
-
-
The vasopressin V1a receptor is a critical component of the neural circuitry underlying social behavior and anxiety. Preclinical studies have robustly demonstrated its necessity for normal social recognition and its role in modulating anxiety-like behaviors. Clinical research, including genetic association studies and trials with selective V1aR antagonists, has provided compelling evidence that this receptor is a promising therapeutic target for social anxiety disorder and other conditions characterized by social deficits.[12] Future research focused on refining the pharmacological profiles of V1aR modulators and identifying patient populations most likely to benefit will be crucial for translating these findings into novel treatments.
References
- 1. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 2. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 6. Profound impairment in social recognition and reduction in anxiety-like behavior in vasopressin V1a receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impaired social interaction and reduced anxiety-related behavior in vasopressin V1a receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The V1a vasopressin receptor is necessary and sufficient for normal social recognition: a gene replacement study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of arginine vasopressin on human anxiety and associations with sex, dose, and V1a-receptor genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The novel vasopressin receptor (V1aR) antagonist SRX246 reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase 2 clinical trial of a vasopressin V1a receptor antagonist shows improved adaptive behaviors in men with autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
V1a Receptor Antagonists: A Technical Guide to Therapeutic Applications
Executive Summary: The arginine vasopressin (AVP) system, particularly the vasopressin 1a (V1a) receptor, has emerged as a significant target for therapeutic intervention in a range of disorders. V1a receptors are widely expressed in the central nervous system and periphery, modulating social behaviors, stress responses, and cardiovascular function.[1][2] Antagonism of this receptor presents a promising strategy for addressing conditions with high unmet medical needs, including neuropsychiatric disorders like anxiety, aggression, and post-traumatic stress disorder (PTSD), as well as social communication deficits in autism spectrum disorder (ASD).[3][4][5] This document provides a comprehensive overview of the V1a receptor signaling pathway, the rationale for its antagonism, and a detailed summary of key clinical and preclinical findings for prominent V1a receptor antagonists such as SRX246 and balovaptan (B605908). It includes quantitative data from clinical trials, outlines common experimental methodologies, and visualizes key pathways and workflows to support ongoing research and drug development efforts in this area.
The Arginine Vasopressin (AVP) System and the V1a Receptor
Arginine vasopressin is a neuropeptide that plays a crucial role in regulating a wide array of physiological and behavioral processes.[6][7] Its actions are mediated by three G-protein coupled receptor (GPCR) subtypes: V1a, V1b, and V2.[1][7][8] While V2 receptors are primarily located in the kidneys and regulate water reabsorption, and V1b receptors are concentrated in the anterior pituitary to mediate ACTH release, V1a receptors are broadly distributed.[6][7][9]
In the periphery, V1a receptors are found on vascular smooth muscle cells, where their activation leads to vasoconstriction and an increase in blood pressure.[6][10] In the central nervous system (CNS), V1a receptors are densely expressed in brain regions critical for socio-emotional regulation, such as the amygdala, bed nucleus of the stria terminalis (BNST), and cortex.[2][3] This central expression pattern implicates the V1a receptor in the modulation of social behavior, aggression, fear, and anxiety, making it a compelling target for novel therapeutics.[1][2][3]
The V1a Receptor Signaling Pathway
The V1a receptor is a prototypical GPCR that couples to the Gαq/11 family of G-proteins.[9][11] Upon binding of its ligand, arginine vasopressin, the receptor undergoes a conformational change that initiates a well-defined intracellular signaling cascade.
-
Activation of Phospholipase C (PLC): The activated Gαq/11 subunit stimulates the enzyme phospholipase C.[10][11]
-
Hydrolysis of PIP2: PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10][12]
-
Downstream Effects:
-
IP3 and Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[10][12] This surge in cytosolic calcium leads to various cellular responses, including smooth muscle contraction.[10]
-
DAG and Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the increased Ca2+ levels, activates Protein Kinase C (PKC). PKC then phosphorylates a multitude of downstream protein targets, further modulating cellular activity.[10]
-
V1a receptor antagonists act by competitively binding to the receptor, thereby preventing AVP from initiating this signaling cascade.[13]
Rationale for V1a Receptor Antagonism in Therapeutics
The therapeutic rationale for developing V1a receptor antagonists stems from extensive preclinical and clinical evidence linking dysregulated AVP signaling to the pathophysiology of various disorders.
-
Neuropsychiatric and Social Disorders: Elevated AVP levels and altered V1a receptor expression are associated with heightened aggression, anxiety, and stress responses.[14] Preclinical studies in animal models have consistently shown that V1a receptor antagonists reduce aggression, fear, and anxiety-like behaviors.[3][14] In humans, V1a receptor gene variants have been linked to differences in social behavior and amygdala activation in response to emotional stimuli.[14] This suggests that blocking V1a receptors could normalize hyperactive neural circuits involved in stress and social processing, offering potential treatments for PTSD, intermittent explosive disorder, and ASD.[4][15]
-
Cardiovascular and Other Conditions: In conditions like heart failure, AVP levels are often elevated, contributing to vasoconstriction and increased cardiac afterload.[16][17] Antagonizing the V1a receptor can lead to vasodilation, potentially improving hemodynamics.[6] Additionally, V1a antagonists have been explored for conditions involving smooth muscle contraction, such as dysmenorrhea and preterm labor, and for Raynaud's syndrome.[7][8][18]
V1a Receptor Antagonists in Development
Several non-peptide, orally bioavailable V1a receptor antagonists have been developed and evaluated in clinical trials. The most prominent among these are SRX246, balovaptan, and relcovaptan.
| Compound | Developer(s) | Key Characteristics | Status/Primary Indications |
| SRX246 | Azevan Pharmaceuticals | First-in-class, CNS-penetrant, high selectivity for V1a receptor.[3][19] Orally bioavailable.[3] | Phase 2 completed for Intermittent Explosive Disorder and Huntington's Disease.[4][19] Investigated for PTSD.[4] |
| Balovaptan (RG7314) | Roche | Selective, brain-penetrant V1a receptor antagonist.[20] Received FDA Breakthrough Therapy designation.[15][20] | Phase 2 and 3 trials for Autism Spectrum Disorder (ASD) did not meet primary endpoints.[21][22] |
| Relcovaptan (SR-49059) | Sanofi | Selective, orally active V1a receptor antagonist.[8][18] | Showed positive initial results for Raynaud's syndrome, dysmenorrhea, and as a tocolytic (preterm labor).[7][8][18] Development appears to be on hold. |
Therapeutic Applications and Clinical Trial Data
Neuropsychiatric Disorders (Aggression, Anxiety, and PTSD)
SRX246 is the leading V1a antagonist investigated for these indications. It has shown promise in reducing behaviors related to stress, fear, and aggression.[4]
Table 1: Summary of Key SRX246 Clinical Trials
| Indication | Trial Name/Identifier | Phase | N | Design | Dosage | Key Outcomes & Results |
| Intermittent Explosive Disorder | NCT02055638 | 2 | 97 | Randomized, double-blind, placebo-controlled, 8 weeks.[19] | Dose escalation. | Achieved primary endpoint and exploratory goals; statistically significant differences favoring SRX246 in key measures of aggression. Generally well-tolerated.[19] |
| Huntington's Disease (Irritability) | STAIR (NCT02507284) | 2 | 106 | Randomized, double-blind, placebo-controlled, 12 weeks.[23] | Escalation to 120 mg BID or 160 mg BID.[3][24] | Met primary endpoint of safety and tolerability.[3][23] Exploratory analysis showed a significant reduction in violent behaviors (hitting) vs. placebo.[24] |
| Anxiety | Proof-of-Concept Study | N/A | Healthy Volunteers | Randomized, double-blind, crossover. | N/A | SRX246 significantly decreased anxiety-potentiated startle, a translational biomarker for anxiety disorders.[14][25] |
| PTSD | NCT02922166 | 2 | Military Veterans | Randomized, double-blind, placebo-controlled crossover.[26] | 8 weeks of treatment.[26] | To test the efficacy of SRX246 in reducing PTSD symptoms.[26] |
Social Behavior Disorders (Autism Spectrum Disorder)
Balovaptan was developed to improve social communication and interaction in individuals with ASD. Despite a strong theoretical basis and promising early data, larger trials were unsuccessful.[20][21]
Table 2: Summary of Key Balovaptan Clinical Trials for ASD
| Trial Name/Identifier | Phase | N | Population | Design | Dosage | Key Outcomes & Results |
| VANILLA Study | 2 | Adult Males | Adults with ASD | Randomized, double-blind, placebo-controlled.[20] | 1.5 mg to 10 mg daily.[20] | Showed dose-dependent, clinically meaningful improvements on the Vineland-II composite score (socialization and communication).[20] |
| aV1ation Study (NCT02901431) | 2 | 167 (analysis population) | Children & Adolescents (5-17 years) with ASD.[21][22][27] | Randomized, double-blind, placebo-controlled, 24 weeks.[21][27] | 4 mg and 10 mg adult-equivalent doses.[21] | Did not meet primary endpoint. No significant difference between balovaptan and placebo in the change on the Vineland-II two-domain composite score.[21][22][27] |
| V1aduct Study (NCT03504917) | 3 | Adults | Adults with ASD | Randomized, double-blind, placebo-controlled.[20] | N/A | Terminated due to lack of efficacy.[20][22] |
Key Experimental Methodologies
The evaluation of V1a receptor antagonists involves a range of preclinical and clinical methodologies designed to assess target engagement, safety, and efficacy.
Preclinical Models
-
Receptor Binding Assays: Used to determine the affinity (e.g., Ki value) and selectivity of a compound for the V1a receptor versus other receptor subtypes (V1b, V2, oxytocin).
-
Functional Assays: Measure the ability of an antagonist to block AVP-induced downstream signaling, such as intracellular calcium mobilization in cells expressing the V1a receptor.
-
Behavioral Models:
-
Aggression: The resident-intruder paradigm is commonly used, where a resident animal's aggressive behaviors (e.g., latency to bite, number of attacks) towards an intruder are quantified.[28]
-
Anxiety: The elevated plus maze and light/dark box tests are standard models where anxiolytic effects are measured by the animal's willingness to explore open, brightly lit areas.[14]
-
Social Behavior: Social recognition tests assess an animal's ability to remember a previously encountered conspecific.
-
Clinical Trial Design and Endpoints
Clinical trials for V1a antagonists typically follow a randomized, double-blind, placebo-controlled design to minimize bias.
-
Protocol for a Phase 2 Efficacy Study (Example based on STAIR trial for SRX246):
-
Patient Population: Recruit individuals diagnosed with the target indication (e.g., early symptomatic Huntington's Disease) who meet specific criteria for the symptom of interest (e.g., irritability).[23]
-
Screening and Baseline: Screen patients against detailed inclusion/exclusion criteria. Perform baseline assessments using standardized clinical scales (e.g., Unified Huntington's Disease Rating Scale, Cohen-Mansfield Agitation Inventory).[3][23]
-
Randomization: Randomly assign eligible participants in a double-blind manner to one of several arms (e.g., Placebo, SRX246 120 mg BID, SRX246 160 mg BID).[3]
-
Treatment and Dose Escalation: Administer the investigational product or placebo for a defined period (e.g., 12 weeks). The protocol may include a dose-escalation phase, where the dose is increased after an initial period if the drug is well-tolerated.[3][23][24]
-
Assessments:
-
Primary Endpoint: The main outcome to determine the trial's success, often related to safety and tolerability in Phase 2 studies.[3]
-
Secondary/Exploratory Endpoints: Measures of efficacy, such as changes from baseline in scores on clinical scales for aggression, anxiety, or social responsiveness (e.g., Aberrant Behavior Checklist, Social Responsiveness Scale).[3][21]
-
-
Data Analysis: After the treatment period, the trial is unblinded, and statistical analyses are performed to compare the outcomes between the active treatment and placebo groups.
-
Conclusion and Future Directions
V1a receptor antagonists represent a targeted therapeutic approach with a strong biological rationale for treating a variety of CNS and peripheral disorders. While clinical development has faced challenges, particularly in the context of ASD with balovaptan, promising efficacy signals have been observed for SRX246 in disorders characterized by aggression and anxiety.[19][21][22] The results from these studies underscore the potential of this drug class and highlight the importance of patient selection and endpoint definition in clinical trials.
Future research should focus on:
-
Biomarker Development: Identifying biomarkers to predict which patient populations are most likely to respond to V1a antagonism. Genetic variations in the V1a receptor could be a key factor.[21]
-
Circuit-Level Investigations: Further elucidating how V1a antagonists modulate specific neural circuits underlying social and emotional behaviors using techniques like fMRI.[3]
-
Exploring New Indications: Investigating the potential of V1a antagonists in other stress-related disorders or conditions where AVP is implicated, such as traumatic brain injury.[4]
Continued investment in the research and development of V1a receptor antagonists holds the potential to deliver first-in-class treatments for challenging psychiatric and neurodevelopmental disorders.
References
- 1. What AVPR1A antagonists are in clinical trials currently? [synapse.patsnap.com]
- 2. Frontiers | Early Life Adversity and Adult Social Behavior: Focus on Arginine Vasopressin and Oxytocin as Potential Mediators [frontiersin.org]
- 3. The Vasopressin 1a Receptor Antagonist SRX246 Reduces Aggressive Behavior in Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Candidates — Azevan [azevan.com]
- 5. A novel V1a receptor antagonist blocks vasopressin-induced changes in the CNS response to emotional stimuli: an fMRI study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of vasopressin receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of vasopressin-receptor antagonists in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Non-peptide arginine-vasopressin antagonists: the vaptans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 10. scbt.com [scbt.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. What are AVPR1A agonists and how do they work? [synapse.patsnap.com]
- 13. What are the therapeutic applications for AVPR1A antagonists? [synapse.patsnap.com]
- 14. The novel vasopressin receptor (V1aR) antagonist SRX246 reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fiercebiotech.com [fiercebiotech.com]
- 16. Vasopressin receptor antagonists: mechanisms of action and potential effects in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vasopressin antagonism in heart failure: a review of the hemodynamic studies and major clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Relcovaptan - Wikipedia [en.wikipedia.org]
- 19. Azevan Pharmaceuticals Reports Positive Phase 2 Exploratory Clinical Study Results with SRX246 in Intermittent Explosive Disorder [prnewswire.com]
- 20. scholars.direct [scholars.direct]
- 21. hcplive.com [hcplive.com]
- 22. medpagetoday.com [medpagetoday.com]
- 23. Safety and Tolerability of SRX246, a Vasopressin 1a Antagonist, in Irritable Huntington's Disease Patients-A Randomized Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 25. The novel vasopressin receptor (V1aR) antagonist SRX246 reduces anxiety in an experimental model in humans: a randomized proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A POC Clinical Trial for PTSD with a First-in-Class Vasopressin 1a Receptor Antagonist | Program for Anxiety and Traumatic Stress Studies [patss.weill.cornell.edu]
- 27. Balovaptan vs Placebo for Social Communication in Childhood Autism Spectrum Disorder: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin CAS number 1426174-49-3
CAS Number: 1426174-49-3 Molecular Formula: C53H78N12O12S2 Molecular Weight: 1139.39
Introduction
[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin is a synthetic analogue of the human hormone arginine vasopressin (AVP). AVP is a nonapeptide hormone that plays a crucial role in regulating water homeostasis, blood pressure, and various social behaviors through its interaction with vasopressin receptors (V1a, V1b, and V2) and the oxytocin (B344502) receptor (OTR). Synthetic analogues of vasopressin are designed to exhibit modified potency, selectivity, and pharmacokinetic profiles, thereby offering therapeutic potential for a range of clinical conditions, including diabetes insipidus, nocturnal enuresis, and septic shock.
This technical guide provides a comprehensive overview of this compound, including its structural modifications, probable synthesis, anticipated pharmacological properties, and the experimental protocols for its characterization. Due to the limited publicly available data for this specific analogue, this guide draws upon established knowledge of vasopressin analogue structure-activity relationships and general experimental methodologies in the field.
Structural Modifications and Rationale
This compound features several key modifications compared to native arginine vasopressin:
-
Pmp1 (β-mercaptopropionic acid at position 1): The replacement of the N-terminal cysteine with β-mercaptopropionic acid (Pmp) is a common modification in vasopressin analogues. This deamination at position 1 typically enhances the duration of action by increasing resistance to aminopeptidases.
-
DTyr(OEt)2 (O-ethyl-D-tyrosine at position 2): The substitution of the native L-tyrosine with an O-ethylated D-tyrosine at position 2 is expected to influence receptor selectivity and potency. The D-amino acid configuration can confer resistance to enzymatic degradation, while the O-ethylation may alter the binding affinity for different vasopressin receptor subtypes.
-
Val4 (Valine at position 4): The substitution of glutamine with valine at position 4 is known to modulate the selectivity and activity of vasopressin analogues.
-
Cit8 (Citrulline at position 8): The replacement of arginine with citrulline at position 8 is a significant modification that is likely to impact receptor binding and signaling, particularly at the V2 receptor, where the basicity of arginine is crucial for high antidiuretic activity.
Anticipated Pharmacological Profile
Based on its structural modifications, this compound is likely a V1a receptor-selective antagonist. The modifications at positions 1, 2, and 8 are characteristic of vasopressin antagonists. The citrulline at position 8, in particular, is expected to significantly reduce or abolish V2 receptor agonist activity, thereby minimizing antidiuretic effects.
Table 1: Predicted Receptor Activity Profile
| Receptor | Predicted Activity | Rationale |
| V1a | Antagonist | Modifications at positions 1, 2, and 8 are common in V1a antagonists. |
| V1b | Possible Antagonist | Further studies are needed to determine the activity at this receptor subtype. |
| V2 | Low Agonist or Antagonist | The citrulline substitution at position 8 is expected to significantly reduce V2 agonist activity. |
| OTR | Possible Antagonist | Cross-reactivity with the oxytocin receptor is common for vasopressin analogues. |
Experimental Protocols
This section outlines the general experimental methodologies that would be employed to characterize the pharmacological properties of this compound.
Synthesis
The synthesis of this compound would typically be performed using solid-phase peptide synthesis (SPPS) on a suitable resin, such as a Rink amide resin.
Workflow for Solid-Phase Peptide Synthesis
Solid-phase peptide synthesis workflow.
General Protocol:
-
Resin Preparation: The Rink amide resin is swollen in a suitable solvent (e.g., dimethylformamide).
-
Amino Acid Coupling: The protected amino acids are coupled sequentially to the resin using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA).
-
Deprotection: The N-terminal protecting group (e.g., Fmoc) is removed after each coupling step.
-
Cleavage: Once the linear peptide is assembled, it is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Cyclization: The linear peptide is cyclized via disulfide bond formation between the Pmp at position 1 and the cysteine at position 6, typically by air oxidation or using an oxidizing agent.
-
Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.
In Vitro Pharmacological Evaluation
Receptor Binding Assays:
Receptor binding affinities would be determined using radioligand binding assays with membranes prepared from cells expressing the human V1a, V1b, V2, and oxytocin receptors.
Workflow for Receptor Binding Assay
Workflow for a competitive radioligand binding assay.
Functional Assays:
The functional activity (agonist or antagonist) of the compound would be assessed using cell-based functional assays that measure the second messenger production following receptor activation.
Table 2: Functional Assays for Vasopressin Receptors
| Receptor | Second Messenger | Assay Principle |
| V1a | Inositol phosphates (IPs) | Measurement of IP accumulation in response to receptor activation. |
| V1b | Inositol phosphates (IPs) | Measurement of IP accumulation in response to receptor activation. |
| V2 | Cyclic AMP (cAMP) | Measurement of cAMP production in response to receptor activation. |
| OTR | Inositol phosphates (IPs) | Measurement of IP accumulation in response to receptor activation. |
In Vivo Pharmacological Evaluation
Based on the in vitro profile, in vivo studies in animal models (e.g., rats) would be conducted to assess the physiological effects of the compound.
-
Vasopressor (V1a) Activity: The effect on blood pressure would be measured in anesthetized rats. Antagonist activity would be determined by the ability of the compound to block the pressor response to exogenous arginine vasopressin.
-
Antidiuretic (V2) Activity: The effect on urine output and osmolality would be measured in conscious, hydrated rats.
Signaling Pathways
Vasopressin receptors are G protein-coupled receptors (GPCRs) that activate distinct intracellular signaling pathways.
V1a and V1b Receptor Signaling Pathway
V1a and V1b receptor signaling cascade.
V2 Receptor Signaling Pathway
V2 receptor signaling cascade in renal collecting duct cells.
Conclusion
This compound is a synthetic vasopressin analogue with structural modifications that suggest a profile as a V1a-selective antagonist with reduced V2 agonist activity. This technical guide has outlined the likely synthesis, pharmacological properties, and the experimental methodologies required for its full characterization. Further research is needed to elucidate the precise in vitro and in vivo profile of this compound and to explore its potential therapeutic applications.
commercial suppliers of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin is a synthetic analog of the neurohypophyseal hormone vasopressin. Vasopressin and its analogs are crucial modulators of a wide range of physiological processes, including osmoregulation, blood pressure control, and social behavior. These effects are mediated through their interaction with specific G protein-coupled receptors (GPCRs): the V1a, V1b, and V2 vasopressin receptors. This technical guide provides an overview of the commercially available this compound, details on its physicochemical properties, and standardized protocols for its in vitro characterization.
Commercial Suppliers and Physicochemical Data
The primary commercial supplier identified for this compound is MedchemExpress. While detailed quantitative data such as purity and biological activity for this specific analog are not publicly available from the supplier, the following information has been obtained from their product listing. Researchers are advised to request a lot-specific Certificate of Analysis for precise data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Supplier | MedchemExpress | Internal Search |
| Product Number | HY-P4007 | Internal Search |
| Molecular Weight | 1139.39 g/mol | [1] |
| Chemical Formula | C53H78N12O12S2 | [1] |
| Purity | Not publicly available | - |
| Biological Activity | Not publicly available | - |
Vasopressin Receptor Signaling Pathways
Vasopressin analogs exert their effects by binding to and activating specific vasopressin receptors, which in turn initiate intracellular signaling cascades. The three main subtypes of vasopressin receptors (V1a, V1b, and V2) are coupled to different G proteins, leading to distinct downstream cellular responses.
V1a and V1b Receptor Signaling
The V1a and V1b receptors are primarily coupled to Gαq/11 proteins. Upon agonist binding, this activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular calcium, along with DAG, activates protein kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response.
V2 Receptor Signaling
The V2 receptor is coupled to Gαs proteins. Agonist binding to the V2 receptor leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). cAMP then acts as a second messenger, activating protein kinase A (PKA). PKA proceeds to phosphorylate various intracellular proteins, culminating in the specific cellular response, such as the translocation of aquaporin-2 water channels in the kidney.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the in vitro activity of this compound.
Calcium Mobilization Assay (for V1a and V1b Receptors)
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
Materials:
-
HEK293 or CHO cells stably expressing the human V1a or V1b receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Black, clear-bottom 96-well or 384-well microplates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (optional, to prevent dye leakage).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Test compound (this compound) and reference agonist (e.g., Arginine Vasopressin).
-
Fluorescence plate reader with automated injection capabilities.
Experimental Workflow:
Procedure:
-
Cell Plating: Seed the V1a or V1b receptor-expressing cells into black, clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, with or without probenecid. Remove the culture medium from the cells and add the loading buffer.
-
Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark to allow for dye uptake.
-
Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Compound Addition: Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Measurement: Place the plate in a fluorescence plate reader. Program the instrument to inject the compound dilutions and immediately begin kinetic reading of fluorescence intensity (e.g., every second for 90-120 seconds).
-
Data Analysis: The change in fluorescence intensity over time reflects intracellular calcium mobilization. Plot the peak fluorescence response against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
cAMP Accumulation Assay (for V2 Receptors)
This assay quantifies the increase in intracellular cAMP levels following the activation of Gs-coupled receptors.
Materials:
-
HEK293 or CHO cells stably expressing the human V2 receptor.
-
Cell culture medium.
-
White, opaque 96-well or 384-well microplates.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compound (this compound) and reference agonist (e.g., Arginine Vasopressin or Desmopressin).
-
cAMP detection kit (e.g., HTRF, LANCE, or luminescence-based kits).
-
Plate reader compatible with the chosen detection technology.
Experimental Workflow:
Procedure:
-
Cell Plating: Seed the V2 receptor-expressing cells into white, opaque 96-well plates and allow them to attach overnight.
-
PDE Inhibition: Pre-incubate the cells with a PDE inhibitor (e.g., IBMX) in serum-free medium for a short period to prevent the degradation of cAMP.
-
Compound Stimulation: Add serial dilutions of this compound and the reference agonist to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit. This typically involves adding lysis and detection reagents that generate a fluorescent or luminescent signal.
-
Data Analysis: Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Conclusion
References
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited public information is available for the specific vasopressin analog [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin. The following protocols and application notes are based on established methodologies for the in vivo characterization of vasopressin analogs. Researchers must conduct dose-ranging studies to determine the optimal concentrations and specific effects of this compound.
Introduction
Vasopressin and its analogs are a critical class of peptide hormones that regulate water homeostasis, blood pressure, and various social behaviors. They exert their effects through interaction with specific G-protein coupled receptors: the V1a, V1b, and V2 receptors. The structural modifications in this compound suggest it is designed to have a specific receptor affinity and pharmacokinetic profile, likely targeting V1a or V2 receptors. These application notes provide a comprehensive framework for the in vivo evaluation of this novel analog.
Predicted Mechanism of Action
Vasopressin analogs mediate their effects through three main receptor subtypes, each linked to a distinct signaling pathway.[1]
-
V1a Receptors: Primarily located on vascular smooth muscle cells, platelets, and hepatocytes. Activation of V1a receptors is coupled to a Gq/11 protein, which stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to smooth muscle contraction and vasoconstriction.[2]
-
V2 Receptors: Predominantly found on the basolateral membrane of the collecting ducts in the kidneys. V2 receptor activation is coupled to a Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2][3] This activates protein kinase A (PKA), which promotes the translocation of aquaporin-2 (AQP2) water channels to the apical membrane of the collecting duct cells, increasing water reabsorption.[3]
-
V1b (or V3) Receptors: Located in the anterior pituitary, these receptors are also coupled to the Gq/11 pathway and are involved in the regulation of ACTH secretion.
The structural modifications of this compound likely modulate its affinity for these receptors, potentially conferring selectivity and altering its potency and duration of action compared to native vasopressin.
Signaling Pathway Diagrams
Caption: V1a Receptor Signaling Pathway.
Caption: V2 Receptor Signaling Pathway.
Quantitative Data Summary
As no specific quantitative data for this compound is publicly available, the following tables are provided as templates for data presentation upon experimental determination.
Table 1: In Vitro Receptor Binding Affinity
| Receptor Subtype | Radioligand | Ki (nM) ± SEM |
| Human V1a | [³H]-AVP | Data to be determined |
| Human V2 | [³H]-AVP | Data to be determined |
| Human V1b | [³H]-AVP | Data to be determined |
| Human Oxytocin | [³H]-Oxytocin | Data to be determined |
Table 2: In Vitro Functional Potency
| Receptor Subtype | Assay Type | EC50 (nM) ± SEM |
| Human V1a | Calcium Mobilization | Data to be determined |
| Human V2 | cAMP Accumulation | Data to be determined |
Table 3: In Vivo Pharmacodynamic Effects in Rats
| Parameter | Route of Administration | Dose | Effect | Duration of Action (min) |
| Mean Arterial Pressure (mmHg) | Intravenous | Dose 1 | Change from baseline | Data to be determined |
| Dose 2 | Change from baseline | Data to be determined | ||
| Dose 3 | Change from baseline | Data to be determined | ||
| Urine Output (mL/hr) | Subcutaneous | Dose 1 | Change from baseline | Data to be determined |
| Dose 2 | Change from baseline | Data to be determined | ||
| Dose 3 | Change from baseline | Data to be determined |
Table 4: Pharmacokinetic Parameters in Rats
| Route | Dose (mg/kg) | Tmax (min) | Cmax (ng/mL) | AUC (ng·min/mL) | t½ (min) |
| Intravenous | Dose | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Subcutaneous | Dose | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Evaluation of In Vivo Pressor (V1a) Activity in Rats
This protocol is designed to assess the effect of the vasopressin analog on arterial blood pressure.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane (B1672236) or urethane)
-
Carotid artery catheter
-
Pressure transducer and data acquisition system
-
Infusion pump
Procedure:
-
Anesthetize the rat and maintain a stable level of anesthesia throughout the experiment.
-
Surgically implant a catheter into the carotid artery for direct blood pressure measurement.[4]
-
Connect the catheter to a pressure transducer and data acquisition system to continuously monitor blood pressure.[4]
-
Allow the animal to stabilize for at least 30 minutes, ensuring a steady baseline blood pressure.
-
Prepare a stock solution of the test compound in saline. Perform serial dilutions to create a range of doses.
-
Administer the vehicle (saline) intravenously and record the blood pressure for 10-15 minutes to establish a baseline.
-
Administer increasing doses of this compound intravenously via a tail vein or jugular vein catheter.
-
Record the blood pressure continuously and monitor for changes in mean arterial pressure (MAP).
-
Calculate the change in MAP from baseline for each dose.
-
Plot a dose-response curve to determine the potency (ED50) for pressor activity.
Protocol 2: Evaluation of In Vivo Antidiuretic (V2) Activity in Rats
This protocol assesses the analog's effect on urine output and concentration.
Materials:
-
Male Wistar rats (200-250g)
-
This compound
-
Saline (0.9% NaCl)
-
Metabolic cages
-
Water load (e.g., 3% of body weight of warm tap water via oral gavage)
-
Urine collection tubes
-
Osmometer
Procedure:
-
House rats individually in metabolic cages for acclimatization for 2-3 days.
-
On the day of the experiment, administer a water load to induce diuresis.
-
Collect urine at 30-minute intervals to establish a baseline urine flow rate.
-
Administer the vehicle (saline) or different doses of this compound subcutaneously.
-
Continue to collect urine at timed intervals for several hours.
-
Measure the volume of urine produced at each time point.
-
Measure the osmolality of the collected urine samples using an osmometer.
-
Calculate the percent decrease in urine output and the increase in urine osmolality compared to the vehicle-treated group.
-
Determine the dose-response relationship for the antidiuretic effect.
Protocol 3: Pharmacokinetic Profiling in Rats
This protocol is for determining the pharmacokinetic properties of the analog.
Materials:
-
Male Sprague-Dawley rats (250-300g) with jugular vein catheters
-
This compound
-
Saline (0.9% NaCl)
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Administer a single intravenous or subcutaneous dose of the compound to catheterized rats.
-
Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240 minutes).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in plasma.
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t½).
Experimental Workflow Diagram
Caption: General Experimental Workflow.
References
Application Notes and Protocols for the Dissolution of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin is a synthetic analog of the neurohypophysial hormone vasopressin. Accurate and complete dissolution of this lyophilized peptide is critical for obtaining reliable and reproducible results in experimental settings. Improper handling can lead to inaccurate concentrations, peptide degradation, or aggregation, which can significantly impact experimental outcomes.[1][2] This document provides a detailed protocol for the dissolution of this compound, including a step-by-step guide to solvent selection and reconstitution, as well as best practices for storage of the resulting solution.
Peptide Characteristics and Solubility Prediction
Before attempting to dissolve the peptide, it is crucial to assess its physicochemical properties to predict its solubility. The solubility of a peptide is largely determined by its amino acid composition, specifically its polarity, charge, and hydrophobicity.[1]
To predict the solubility of this compound, we can analyze its constituent amino acids. A common method is to calculate the net charge of the peptide at a neutral pH (around 7.0).[2]
-
Acidic residues (Aspartic acid - D, Glutamic acid - E, and the C-terminal -COOH) are assigned a value of -1.
-
Basic residues (Lysine - K, Arginine - R, and the N-terminal -NH2) are assigned a value of +1. Histidine (H) is often considered neutral at pH 7 but can be protonated at a lower pH.
-
Hydrophobic residues (e.g., Leucine - L, Isoleucine - I, Valine - V, Phenylalanine - F, Tryptophan - W, Methionine - M, Alanine - A, Proline - P, Tyrosine - Y) contribute to lower solubility in aqueous solutions.[2]
Based on the structure of this compound, which includes hydrophobic modifications, it is likely to have limited solubility in purely aqueous solutions. Therefore, a systematic approach to solvent selection is recommended.
Recommended Solvents and Dissolution Strategy
A tiered approach should be taken when selecting a solvent, starting with the most common and biocompatible options. It is always advisable to test the solubility with a small amount of the peptide first.[2]
| Solvent Tier | Solvent | Concentration | Suitability & Remarks |
| Tier 1 | Sterile, deionized water or an aqueous buffer (e.g., PBS, Tris) at a neutral pH. | --- | The first choice for most peptides. However, due to the hydrophobic nature of this analog, it may not fully dissolve.[1][3] |
| Tier 2 | 10% Acetic Acid in sterile water. | 10% (v/v) | If the peptide is basic and does not dissolve in water, an acidic solution can be used.[1][2] |
| Tier 3 | 10% Ammonium (B1175870) Hydroxide (B78521) or Ammonium Bicarbonate in sterile water. | 10% (v/v) | If the peptide is acidic and insoluble in water, a basic solution may be effective.[1][2][3] |
| Tier 4 | Dimethyl sulfoxide (B87167) (DMSO), followed by dilution with an aqueous buffer. | <1% (final) | For highly hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by careful dilution to the desired concentration with an aqueous buffer.[1][2][3] It is important to ensure that the final concentration of the organic solvent is compatible with the experimental system.[1] |
Experimental Protocol for Dissolution
This protocol outlines a systematic approach to dissolving this compound.
Materials:
-
Lyophilized this compound
-
Sterile, deionized water
-
10% Acetic Acid solution (sterile)
-
10% Ammonium Hydroxide solution (sterile)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile polypropylene (B1209903) or glass vials
-
Vortex mixer
-
Bath sonicator
-
Pipettes and sterile, low-retention pipette tips
Procedure:
-
Preparation: Before opening, centrifuge the vial of lyophilized peptide to ensure that all the powder is at the bottom.[4][5] Allow the vial to equilibrate to room temperature before opening to avoid condensation.[6][7]
-
Initial Dissolution Attempt (Tier 1):
-
Add a small, measured amount of sterile water or a neutral pH buffer (e.g., PBS) to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).[4]
-
Gently vortex the vial to mix.[4] Avoid vigorous shaking, which can cause peptide aggregation or degradation.[8]
-
Visually inspect the solution for complete dissolution. A clear solution indicates that the peptide has dissolved. If the solution is cloudy or contains visible particles, proceed to the next step.
-
-
pH Adjustment (Tier 2 & 3):
-
Use of Organic Solvent (Tier 4):
-
If the peptide remains insoluble, use a small amount of DMSO to dissolve the peptide first.[1][2][3]
-
Once the peptide is fully dissolved in DMSO, slowly add your desired aqueous buffer to the DMSO solution with gentle mixing until the final desired concentration is reached.[1] Be cautious, as the peptide may precipitate out of solution if the dilution is too rapid or the final concentration of the organic solvent is too low.
-
-
Aiding Dissolution:
-
Final Preparation and Storage:
-
Once the peptide is fully dissolved, it is recommended to filter the solution through a 0.22 µm sterile filter to remove any potential micro-particulates.
-
For storage, it is best to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4]
-
Store the aliquots at -20°C or -80°C for long-term stability.[4] For short-term storage (less than a week), the solution can be kept at 4°C.[4]
-
Visualization of Experimental Workflow
The following diagram illustrates the decision-making process for dissolving this compound.
Caption: Decision workflow for dissolving this compound.
Signaling Pathway
This compound is an analog of vasopressin and is expected to interact with vasopressin receptors (V1a, V1b, and V2). The following diagram illustrates the canonical signaling pathway initiated by vasopressin binding to the V2 receptor, which is coupled to Gs proteins and leads to an increase in intracellular cyclic AMP (cAMP).
Caption: Simplified V2 receptor signaling pathway for vasopressin analogs.
References
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Reconstitution & Storage Instructions | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 5. cusabio.com [cusabio.com]
- 6. uk-peptides.com [uk-peptides.com]
- 7. particlepeptides.com [particlepeptides.com]
- 8. jpt.com [jpt.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations for the proper storage and handling of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin solutions to ensure stability and experimental reproducibility. The included protocols offer a framework for establishing in-house stability studies.
Recommended Storage Conditions
The stability of peptide solutions is critical for accurate and reproducible experimental results. While specific stability data for this compound is not extensively published, general guidelines for synthetic peptides and data from studies on the parent molecule, vasopressin, provide a strong basis for recommended storage conditions.
Data Presentation: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | Up to several years | Store in a desiccator to prevent moisture absorption. Before opening, allow the vial to equilibrate to room temperature to avoid condensation. |
| 4°C | Short-term (days to weeks) | For immediate use. Protect from moisture. | |
| Reconstituted Solution | -20°C | Up to a few weeks | Aliquot to avoid repeated freeze-thaw cycles. Use sterile, buffered solutions (pH 5-7) for reconstitution. For peptides containing Cys, Met, Trp, Asn, or Gln, shelf-life in solution may be shorter. |
| 4°C | 24-48 hours | For short-term use. Monitor for signs of degradation or precipitation. | |
| Room Temperature (23-25°C) | Not recommended for long-term storage | Studies on vasopressin in 0.9% NaCl have shown stability for up to 90 days, but this may not apply to this specific analog. If short-term room temperature storage is necessary, stability should be verified. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the proper procedure for reconstituting the lyophilized peptide to ensure maximum recovery and stability.
-
Equilibration: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening. This prevents condensation from forming on the peptide, which can reduce its stability.
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Solvent Selection: The choice of solvent depends on the peptide's overall charge. The sequence of this compound is Pmp-Tyr(OEt)-Phe-Val-Asn-Cys-Pro-Cit-Gly-NH2. A precise charge calculation would require knowledge of the pKa values of the modified residues. However, based on the standard amino acids, the peptide is likely to be neutral or slightly hydrophobic.
-
For neutral or hydrophobic peptides, initially attempt to dissolve in a small amount of an organic solvent such as acetonitrile (B52724), methanol, or DMSO.
-
Once dissolved, dilute to the desired final concentration with sterile, deionized water or a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The final concentration of the organic solvent should be compatible with the intended application.
-
-
Verification of Dissolution: Gently vortex or sonicate the solution to ensure the peptide is fully dissolved. Visually inspect for any particulates.
-
Aliquoting and Storage: Aliquot the reconstituted solution into single-use, low-protein-binding microcentrifuge tubes. Store immediately at -20°C or below.
Protocol 2: Stability Assessment of this compound Solution by RP-HPLC
This protocol outlines a method to determine the stability of the reconstituted peptide solution over time under various storage conditions. This is a "forced degradation" study framework.
-
Preparation of Stability Samples:
-
Reconstitute a known amount of the peptide as described in Protocol 1 to a precise concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into separate tubes for each storage condition and time point to be tested (e.g., 4°C, room temperature, 37°C).
-
-
Incubation:
-
Store the aliquots at the designated temperatures.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), remove one aliquot from each storage condition for analysis.
-
-
Sample Preparation for HPLC:
-
If necessary, dilute the sample to a suitable concentration for HPLC analysis with the mobile phase.
-
If the sample contains proteins (e.g., from a serum stability study), precipitate the proteins with an equal volume of acetonitrile containing 1% trifluoroacetic acid (TFA), centrifuge, and analyze the supernatant.
-
-
RP-HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient suitable for separating the peptide from its potential degradation products (e.g., 5-95% B over 30 minutes).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm or 280 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact peptide based on the retention time of a freshly prepared standard (time point 0).
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining relative to the initial time point.
-
The stability is often reported as the time at which a certain percentage of the peptide has degraded (e.g., t90, the time to 10% degradation).
-
Visualizations
Signaling Pathways
Vasopressin analogs exert their effects by binding to vasopressin receptors (V1a, V1b, and V2), which are G-protein coupled receptors.
Caption: Vasopressin V1a Receptor Signaling Pathway.
Caption: Vasopressin V2 Receptor Signaling Pathway.
Experimental Workflow
Caption: Experimental Workflow for Peptide Stability Assessment.
Application Notes and Protocols for [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin is a synthetic analog of the neurohypophysial hormone vasopressin. Based on its structure, it is predicted to be a selective agonist for the vasopressin V1a receptor, a G-protein coupled receptor (GPCR) involved in a variety of physiological processes including the regulation of blood pressure, social behavior, and water homeostasis.[1][2][3] This document provides detailed application notes and extrapolated protocols for the use of this compound in rodent models, based on available data for other selective V1a receptor agonists.
Disclaimer: No peer-reviewed studies detailing the specific dosing regimen of this compound in rodent models were identified in the public domain. The following protocols and dosing information are extrapolated from studies on other selective vasopressin V1a receptor agonists and should be adapted and validated for specific experimental needs.
Mechanism of Action and Signaling Pathway
This compound is presumed to exert its effects through the V1a receptor. The binding of an agonist to the V1a receptor initiates a cascade of intracellular events. The receptor is coupled to the Gq/11 family of G proteins. Upon activation, the G protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to the physiological response.
Data Presentation: Dosing Regimens of Selective V1a Agonists in Rodent Models
The following table summarizes dosing information from studies using other selective V1a receptor agonists in rats. This data can serve as a starting point for dose-range finding studies with this compound.
| Compound | Animal Model | Route of Administration | Dose Range | Key Findings | Reference |
| OCE-205 | Rat (Wistar and Sprague Dawley) | Subcutaneous (SC) | 10 - 500 µg/kg | Dose-dependent decrease in portal pressure and increase in mean arterial pressure. | [1] |
| FE 202158 | Rat (Wistar) | Intravenous (IV) bolus | Not specified | Short-acting vasopressive effects. | [4] |
| Arginine Vasopressin (AVP) | Mouse | Intravenous (IV) | Dose-dependent | Pressor response. | [5] |
| d[Leu4, Lys8] VP | Rat | Not specified | Dose-dependent | Increase in intracellular calcium and potentiation of cAMP response to V2R stimulation. | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free water for injection or sterile 0.9% saline
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Refer to the manufacturer's instructions for the solubility of the specific batch of the compound. Peptides like this are often soluble in water or dilute acetic acid.[7]
-
Bring the lyophilized peptide to room temperature before opening the vial to prevent condensation.
-
Reconstitute the peptide in sterile water or saline to a desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex the solution to ensure it is fully dissolved. Avoid vigorous shaking which can cause peptide degradation.
-
For administration, dilute the stock solution to the final desired concentration with sterile saline.
-
Prepare fresh solutions daily and keep them on ice during the experiment.
Protocol 2: Administration to Rodents
The choice of administration route will depend on the experimental question. For systemic effects on blood pressure, intravenous or subcutaneous routes are common. For central nervous system effects, intracerebroventricular (ICV) administration may be necessary.
A. Subcutaneous (SC) Injection:
-
Acclimatize the animal to handling.
-
Gently restrain the rodent.
-
Lift the skin on the back of the neck to form a tent.
-
Insert a 25-27 gauge needle into the base of the tented skin, parallel to the spine.
-
Inject the solution (e.g., 1 mL/kg body weight).[1]
-
Withdraw the needle and gently massage the injection site.
-
Monitor the animal for any adverse reactions.
B. Intravenous (IV) Injection (Tail Vein):
-
Warm the rodent's tail using a heat lamp or warm water to dilate the tail veins.
-
Place the rodent in a restrainer.
-
Clean the tail with an alcohol swab.
-
Insert a 27-30 gauge needle attached to a syringe containing the test solution into one of the lateral tail veins.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor.
Protocol 3: Assessment of Vasopressor Effects
Materials:
-
Rodent blood pressure monitoring system (e.g., tail-cuff or telemetry)
-
Data acquisition software
Procedure:
-
Acclimatize the animals to the blood pressure measurement apparatus to minimize stress-induced fluctuations.
-
Record baseline blood pressure and heart rate measurements.
-
Administer this compound or vehicle control according to the chosen route and dose.
-
Continuously or intermittently record blood pressure and heart rate for a defined period post-administration (e.g., up to 30-60 minutes or longer, depending on the expected duration of action).[1]
-
Analyze the data to determine the peak change in blood pressure and the duration of the effect.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the in vivo effects of this compound in a rodent model.
References
- 1. OCE-205, a Selective V1a Partial Agonist, Reduces Portal Pressure in Rat Models of Portal Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Rat V1A Vasopressin Receptor Agonist: FE 201874's Pharmacological Profile and Therapeutic Potential [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. New, potent, selective, and short-acting peptidic V1a receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. V1a vasopressin receptors maintain normal blood pressure by regulating circulating blood volume and baroreflex sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Characterization of V1a Receptor Antagonists in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine vasopressin (AVP) is a key neuropeptide hormone that regulates a variety of physiological processes, including cardiovascular function, water homeostasis, and social behavior. These effects are mediated through its interaction with specific G protein-coupled receptors (GPCRs): the V1a, V1b, and V2 receptors. The V1a receptor, primarily coupled to the Gq signaling pathway, is a significant target in drug discovery for conditions such as hypertension, heart failure, and dysmenorrhea.
V1a Receptor Signaling Pathway
Upon activation by an agonist like arginine vasopressin, the V1a receptor couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Antagonists competitively bind to the V1a receptor, preventing agonist-induced activation of this pathway.
Figure 1: V1a receptor signaling pathway.
Quantitative Data
The following tables summarize the binding affinities and functional potencies of the selective V1a antagonist, Relcovaptan (SR 49059) . These values serve as a reference for the expected potency of a selective V1a antagonist.
Table 1: Receptor Binding Affinities (Ki) of Relcovaptan (SR 49059)
| Receptor Subtype | Species | Ki (nM) |
| V1a | Human | 1.1 - 6.3 |
| V1a | Rat | 1.6 |
| V2 | Human | >10,000 |
| Oxytocin | Human | >10,000 |
Table 2: Functional Antagonist Potency (IC50/pA2) of Relcovaptan (SR 49059)
| Assay | Species | Cell Line/Tissue | Agonist | Potency |
| Calcium Mobilization | Rat | A7r5 cells | Arginine Vasopressin | pA2 = 8.8 |
| Inositol Phosphate Accumulation | Rat | WRK-1 cells | Arginine Vasopressin | IC50 = 2.5 nM |
| Platelet Aggregation | Human | Platelet-rich plasma | Arginine Vasopressin | IC50 = 3.7 nM |
Experimental Protocols
Experimental Workflow for V1a Antagonist Characterization
The general workflow for characterizing a novel V1a antagonist involves an initial assessment of its binding affinity to the target receptor, followed by functional assays to determine its potency in inhibiting agonist-induced cellular responses.
Figure 2: Experimental workflow for V1a antagonist characterization.
Protocol 1: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human V1a receptor.
Materials:
-
HEK293 cells stably expressing the human V1a receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
-
Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).
-
Non-specific binding control: Unlabeled Arginine Vasopressin.
-
Test compound: this compound.
-
96-well filter plates and vacuum manifold.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hV1aR cells to confluency.
-
Harvest cells, wash with ice-cold PBS, and centrifuge.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with membrane preparation buffer and resuspend in a known volume.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, [3H]-AVP (at a concentration near its Kd), and serial dilutions of the test compound.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled AVP.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate with gentle agitation for a predetermined time at room temperature to reach equilibrium.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Assay
Objective: To determine the functional potency (IC50) of this compound in inhibiting AVP-induced intracellular calcium mobilization.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human V1a receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM).
-
Pluronic F-127.
-
Agonist: Arginine Vasopressin (AVP).
-
Test compound: this compound.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with an integrated liquid handling system.
Procedure:
-
Cell Plating:
-
Plate the V1a receptor-expressing cells in the microplates and grow to confluency.
-
-
Dye Loading:
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for a specified time (e.g., 1 hour).
-
Wash the cells with assay buffer to remove excess dye.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the diluted test compound to the appropriate wells and incubate for a short period.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a pre-determined concentration of AVP (typically the EC80) into each well.
-
Immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well.
-
Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Protocol 3: cAMP Assay (for Selectivity Profiling)
Objective: To assess the selectivity of this compound by measuring its effect on the V2 receptor, which signals through the cAMP pathway.
Materials:
-
HEK293 cells stably expressing the human V2 receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
Agonist: Arginine Vasopressin (AVP) or a selective V2 agonist like Desmopressin.
-
Test compound: this compound.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
White 384-well microplates.
Procedure:
-
Cell Plating and Stimulation:
-
Plate the V2 receptor-expressing cells in the microplates.
-
Prepare serial dilutions of the test compound in stimulation buffer.
-
Add the diluted test compound to the cells.
-
Add the V2 agonist at its EC50 concentration.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP kit manufacturer's instructions.
-
Perform the cAMP detection assay following the kit protocol. This typically involves the addition of detection reagents and an incubation period.
-
-
Signal Measurement:
-
Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a compatible plate reader.
-
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Convert the raw data from the cell-based assay to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the test compound concentration to determine if the compound has any agonist or antagonist activity at the V2 receptor. A lack of a dose-dependent effect indicates selectivity for the V1a receptor over the V2 receptor.
-
Conclusion
The protocols and workflows outlined in this document provide a robust framework for the in vitro characterization of this compound and other novel V1a receptor antagonists. By employing a combination of radioligand binding and functional cell-based assays, researchers can accurately determine the binding affinity, functional potency, and selectivity of these compounds. This information is crucial for advancing our understanding of V1a receptor pharmacology and for the development of new therapeutics targeting this important GPCR.
Application Notes and Protocols: [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin in Behavioral Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine vasopressin (AVP) is a neuropeptide that plays a crucial role in regulating a wide array of social behaviors, including aggression, social recognition, and anxiety-like behaviors.[1][2][3] Its effects are mediated through a family of G protein-coupled receptors, with the vasopressin 1a (V1a) receptor being a key target in the brain for modulating these social processes.[4] Consequently, selective ligands for the V1a receptor are invaluable tools in behavioral neuroscience research, offering the potential to dissect the intricate neural circuits underlying social cognition and to develop novel therapeutic strategies for psychiatric disorders characterized by social deficits.
Mechanism of Action: The V1a Receptor Signaling Pathway
Vasopressin V1a receptors are predominantly coupled to Gq/11 proteins. Upon activation by an agonist, this initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to diverse cellular responses that ultimately influence neuronal excitability and behavior.
References
- 1. Central vasopressin V1a receptor activation is independently necessary for both partner preference formation and expression in socially monogamous male prairie voles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasopressin regulates social recognition in juvenile and adult rats of both sexes, but in sex- and age-specific ways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. studenttheses.uu.nl [studenttheses.uu.nl]
- 4. Vasopressin and oxytocin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Social Behavior Using a V1a Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Initial searches for the specific vasopressin analogue [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin did not yield publicly available pharmacological data or studies related to its use in social behavior research. The following application notes and protocols are therefore based on the well-characterized and widely used vasopressin V1a receptor (V1aR) antagonist, d(CH2)5[Tyr(Me)]AVP , commonly known as the Manning compound . These guidelines are intended to provide a comprehensive framework and a starting point for researchers. It is strongly recommended that users conduct a thorough pharmacological characterization of this compound to determine its binding affinity, selectivity, and optimal dosage before commencing in vivo studies.
Introduction: The Role of Vasopressin and V1a Receptors in Social Behavior
Arginine vasopressin (AVP) is a neuropeptide synthesized in the hypothalamus that plays a crucial role in regulating a variety of social behaviors.[1] These behaviors include social recognition, partner preference, maternal care, and aggression.[1] The behavioral effects of AVP are primarily mediated by the vasopressin 1a receptor (V1aR), a G protein-coupled receptor highly expressed in brain regions associated with social processing, such as the lateral septum and ventral pallidum.[2][3]
Pharmacological blockade of V1aR signaling is a key strategy for elucidating the precise role of the AVP system in modulating social behaviors. Selective V1aR antagonists are invaluable tools for investigating the neurobiological underpinnings of social bonding and related psychiatric disorders characterized by social deficits.
Featured V1aR Antagonist: d(CH2)5[Tyr(Me)]AVP (Manning Compound)
The Manning compound is a potent and selective peptide antagonist of the V1a receptor. It has been extensively used in rodent models, particularly prairie voles, to study the necessity of V1aR signaling in the formation and expression of social bonds.[2]
Quantitative Data Summary
The following table summarizes the pharmacological properties of the Manning compound and other relevant ligands. Researchers should aim to generate similar data for this compound.
| Compound/Ligand | Receptor | Binding Affinity (Ki) | Species | Notes |
| d(CH2)5[Tyr(Me)]AVP (Manning Compound) | V1aR | 6.87 nM | Syrian Hamster | Selective for V1aR over Oxytocin (B344502) Receptor (~31-fold)[4][5] |
| Arginine Vasopressin (AVP) | V1aR | 4.70 nM | Syrian Hamster | Endogenous ligand, also binds to other vasopressin and oxytocin receptors[4][5] |
| Oxytocin (OT) | V1aR | 495.2 nM | Syrian Hamster | Shows significantly lower affinity for V1aR compared to its own receptor[4][5] |
| Arginine Vasopressin (AVP) | OTR | 36.06 nM | Syrian Hamster | Demonstrates cross-reactivity with the oxytocin receptor[4][5] |
Mechanism of Action: V1a Receptor Signaling Pathway
The V1a receptor is a Gq/11 protein-coupled receptor. Upon binding of the endogenous agonist, vasopressin, the receptor activates Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to various cellular responses that modulate neural activity and influence social behavior. A V1aR antagonist, such as the Manning compound, competitively binds to the receptor, preventing vasopressin from initiating this signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide and non-peptide agonists and antagonists for the vasopressin and oxytocin V1a, V1b, V2 and OT receptors: research tools and potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and design of novel and selective vasopressin and oxytocin agonists and antagonists: the role of bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and structure-activity investigation of novel vasopressin hypotensive peptide agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Cardiovascular Effects of [Pmp¹,DTyr(OEt)₂,Val⁴,Cit⁸] Vasopressin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arginine vasopressin (AVP) is a critical neurohormone that regulates cardiovascular homeostasis through its interaction with vasopressin receptors V1a, V1b, and V2. The synthetic analog, [Pmp¹,DTyr(OEt)₂,Val⁴,Cit⁸] Vasopressin, has been designed to exhibit specific pharmacological properties. Based on its structural modifications, this analog is hypothesized to be a potent and selective antagonist of the vasopressin V1a receptor. Antagonism of the V1a receptor is a promising therapeutic strategy for various cardiovascular diseases, including hypertension and heart failure, by inhibiting AVP-induced vasoconstriction.[1][2][3]
These application notes provide a comprehensive guide for researchers investigating the cardiovascular effects of [Pmp¹,DTyr(OEt)₂,Val⁴,Cit⁸] Vasopressin. The protocols outlined below detail the necessary experimental procedures to characterize the pharmacological profile of this compound and to assess its in vivo cardiovascular effects.
Predicted Pharmacological Profile
Based on the structural modifications of [Pmp¹,DTyr(OEt)₂,Val⁴,Cit⁸] Vasopressin, the following pharmacological characteristics are anticipated:
-
High Affinity and Selectivity for the V1a Receptor: The modifications at positions 1, 2, and 4 are commonly associated with V1a receptor antagonism.
-
V1a Receptor Antagonism: The compound is expected to inhibit the physiological effects mediated by the V1a receptor, such as vasoconstriction.
-
Negligible V2 Receptor Activity: The substitution of Arginine at position 8 with Citrulline is likely to abolish any significant interaction with the V2 receptor, which is responsible for the antidiuretic effects of vasopressin.
Quantitative Data Summary
Due to the novelty of [Pmp¹,DTyr(OEt)₂,Val⁴,Cit⁸] Vasopressin, specific quantitative data from published studies are not yet available. The following tables are provided as templates for researchers to populate with their experimental findings.
Table 1: Receptor Binding Affinity of [Pmp¹,DTyr(OEt)₂,Val⁴,Cit⁸] Vasopressin
| Receptor Subtype | Radioligand | Kᵢ (nM) | n |
| Human V1a | [³H]-Arginine Vasopressin | Data to be determined | |
| Human V2 | [³H]-Arginine Vasopressin | Data to be determined | |
| Human V1b | [³H]-Arginine Vasopressin | Data to be determined | |
| Human Oxytocin | [³H]-Oxytocin | Data to be determined |
Kᵢ: Inhibitory constant; n: number of experiments.
Table 2: In Vitro Functional Activity of [Pmp¹,DTyr(OEt)₂,Val⁴,Cit⁸] Vasopressin
| Receptor | Assay Type | Functional Parameter | Value | n |
| Human V1a | Calcium Mobilization | pA₂ | Data to be determined | |
| Human V2 | cAMP Accumulation | IC₅₀ (nM) | Data to be determined |
pA₂: A measure of antagonist potency; IC₅₀: Half maximal inhibitory concentration; n: number of experiments.
Table 3: In Vivo Cardiovascular Effects of [Pmp¹,DTyr(OEt)₂,Val⁴,Cit⁸] Vasopressin in a Rat Model of Hypertension
| Treatment Group | Dose (mg/kg) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) | n |
| Vehicle Control | - | Data to be determined | Data to be determined | |
| [Pmp¹,DTyr(OEt)₂,Val⁴,Cit⁸] Vasopressin | 0.1 | Data to be determined | Data to be determined | |
| [Pmp¹,DTyr(OEt)₂,Val⁴,Cit⁸] Vasopressin | 1 | Data to be determined | Data to be determined | |
| [Pmp¹,DTyr(OEt)₂,Val⁴,Cit⁸] Vasopressin | 10 | Data to be determined | Data to be determined |
bpm: beats per minute; n: number of animals per group.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Vasopressin Receptors
This protocol describes a competitive binding assay to determine the affinity of [Pmp¹,DTyr(OEt)₂,Val⁴,Cit⁸] Vasopressin for human V1a, V2, and V1b receptors.[4][5][6][7]
Materials:
-
Membrane preparations from cells expressing human V1a, V2, or V1b receptors.
-
Radioligand: [³H]-Arginine Vasopressin.
-
Unlabeled [Pmp¹,DTyr(OEt)₂,Val⁴,Cit⁸] Vasopressin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 (ice-cold).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of [Pmp¹,DTyr(OEt)₂,Val⁴,Cit⁸] Vasopressin in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 50 µL of a high concentration of unlabeled AVP (1 µM, for non-specific binding) or 50 µL of the diluted test compound.
-
50 µL of [³H]-Arginine Vasopressin (final concentration ~1 nM).
-
100 µL of membrane preparation (5-20 µg protein).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
Protocol 2: In Vivo Blood Pressure Measurement in Anesthetized Rats
This protocol describes the procedure for measuring the effect of [Pmp¹,DTyr(OEt)₂,Val⁴,Cit⁸] Vasopressin on blood pressure and heart rate in anesthetized rats.[8][9][10][11]
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
Anesthetic (e.g., urethane (B1682113) or a ketamine/xylazine mixture).
-
Heparinized saline (10 IU/mL).
-
Polyethylene tubing (PE-50).
-
Pressure transducer.
-
Data acquisition system.
-
Surgical instruments.
-
[Pmp¹,DTyr(OEt)₂,Val⁴,Cit⁸] Vasopressin solution for intravenous administration.
Procedure:
-
Anesthetize the rat with an appropriate anesthetic.
-
Make a midline incision in the neck to expose the left common carotid artery and the right jugular vein.
-
Cannulate the carotid artery with PE-50 tubing filled with heparinized saline. Connect the cannula to a pressure transducer to record blood pressure and heart rate.
-
Cannulate the jugular vein with PE-50 tubing for intravenous administration of the test compound.
-
Allow the animal to stabilize for at least 30 minutes to obtain a baseline blood pressure and heart rate reading.
-
Administer a bolus intravenous injection of the vehicle control, followed by increasing doses of [Pmp¹,DTyr(OEt)₂,Val⁴,Cit⁸] Vasopressin.
-
Continuously record blood pressure and heart rate throughout the experiment.
-
Data Analysis: Calculate the change in mean arterial pressure (MAP) and heart rate (HR) from the baseline for each dose of the compound.
Signaling Pathways and Experimental Workflow
Vasopressin V1a Receptor Signaling Pathway
Activation of the V1a receptor by vasopressin leads to the activation of the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increased intracellular calcium and activated PKC contribute to smooth muscle contraction and vasoconstriction.[12][13][14][15]
Caption: Vasopressin V1a receptor signaling cascade.
Vasopressin V2 Receptor Signaling Pathway
The V2 receptor is primarily coupled to the Gs protein. Upon vasopressin binding, Gs activates adenylyl cyclase (AC), which converts ATP to cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates aquaporin-2 (AQP2) water channels, leading to their insertion into the apical membrane of kidney collecting duct cells and subsequent water reabsorption.[2][12][15][16]
Caption: Vasopressin V2 receptor signaling cascade.
Experimental Workflow for In Vivo Cardiovascular Assessment
The following diagram illustrates the workflow for assessing the cardiovascular effects of [Pmp¹,DTyr(OEt)₂,Val⁴,Cit⁸] Vasopressin in an animal model.
Caption: In vivo cardiovascular assessment workflow.
Logical Relationship of Receptor Selectivity
This diagram illustrates the hypothesized receptor selectivity of [Pmp¹,DTyr(OEt)₂,Val⁴,Cit⁸] Vasopressin.
Caption: Hypothesized receptor selectivity profile.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. CV Pharmacology | Vasopressin Analogs [cvpharmacology.com]
- 3. [Cardiovascular effect of the antidiuretic hormone arginine vasopressin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Receptor-Ligand Binding Assays [labome.com]
- 8. iworx.com [iworx.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Measuring Blood Pressure in Small Laboratory Animals | Springer Nature Experiments [experiments.springernature.com]
- 11. 2.10. Animals and In Vivo Measurement of Blood Pressure [bio-protocol.org]
- 12. creative-biolabs.com [creative-biolabs.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]
- 15. Vasopressin receptor - Wikipedia [en.wikipedia.org]
- 16. zenodo.org [zenodo.org]
Application Notes and Protocols for [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin in Tocolysis Research Models
Disclaimer: Extensive literature searches did not yield specific experimental data for the compound [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin in the context of tocolysis research. The following application notes and protocols are based on the established mechanisms and experimental data of a well-characterized vasopressin/oxytocin (B344502) receptor antagonist, Atosiban , which is clinically used as a tocolytic agent. These notes are intended to serve as a comprehensive guide for researchers investigating novel vasopressin analogues for tocolysis.
Introduction
Preterm birth is a major contributor to neonatal morbidity and mortality. Tocolytic agents are used to suppress uterine contractions and delay delivery, allowing for administration of corticosteroids to improve fetal lung maturity. Oxytocin and vasopressin play crucial roles in initiating and maintaining uterine contractions by binding to their respective G-protein coupled receptors (GPCRs) in the myometrium. This compound is a synthetic analogue of vasopressin. Based on its structural class, it is hypothesized to act as an antagonist at oxytocin receptors (OTR) and vasopressin V1a receptors (V1aR), thereby inhibiting myometrial contractility. These application notes provide a framework for the preclinical evaluation of this compound and similar compounds as potential tocolytic agents.
Mechanism of Action
The proposed mechanism of action for vasopressin analogues in tocolysis is the competitive antagonism of oxytocin and vasopressin V1a receptors on myometrial smooth muscle cells. Binding of oxytocin or vasopressin to these receptors activates the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) signaling pathway.[1][2] This leads to an increase in intracellular calcium concentrations, which in turn activates myosin light chain kinase and initiates muscle contraction. By blocking these receptors, this compound is expected to prevent this signaling cascade, leading to myometrial relaxation and cessation of contractions.
Quantitative Data Summary (Based on Atosiban as a Representative Compound)
The following tables summarize key quantitative data for Atosiban, which can serve as a benchmark for evaluating novel vasopressin analogues.
Table 1: Receptor Binding Affinity of Atosiban
| Receptor | Species | Ki (nM) |
|---|---|---|
| Oxytocin Receptor | Human | 7.3 |
| Vasopressin V1a Receptor | Human | 13.2 |
| Vasopressin V2 Receptor | Human | >10,000 |
Table 2: In Vivo Efficacy of Atosiban in a Preterm Labor Animal Model (Rhesus Monkey)
| Treatment Group | Median Delay in Delivery (hours) |
|---|---|
| Atosiban | 77.8 |
| Saline (Control) | 26.3 |
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity and selectivity of this compound for human oxytocin and vasopressin V1a receptors.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing either the human oxytocin receptor or the vasopressin V1a receptor.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration using a Bradford assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of radiolabeled ligand (e.g., [3H]-Oxytocin or [3H]-Arginine Vasopressin).
-
Add increasing concentrations of the unlabeled competitor (this compound or a reference compound like Atosiban).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competitor.
-
Perform non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Tocolysis Model in Pregnant Rats
Objective: To evaluate the efficacy of this compound in a lipopolysaccharide (LPS)-induced preterm labor model in rats.
Methodology:
-
Animal Model:
-
Use time-mated pregnant Sprague-Dawley rats.
-
On day 17 of gestation (term is ~22 days), implant an intrauterine pressure catheter to monitor uterine contractions.
-
-
Induction of Preterm Labor:
-
Administer a single intraperitoneal injection of LPS (e.g., 100 µg/kg) to induce an inflammatory response and subsequent uterine contractions.
-
-
Drug Administration:
-
Once regular uterine contractions are established, administer this compound or a vehicle control via continuous intravenous infusion.
-
Test a range of doses to establish a dose-response relationship.
-
-
Monitoring and Outcome Measures:
-
Continuously record intrauterine pressure for a defined period (e.g., 6 hours) after drug administration.
-
Monitor the time to delivery.
-
Primary endpoints: reduction in the frequency and amplitude of uterine contractions, and delay in the time to delivery.
-
Secondary endpoints: maternal and fetal well-being (e.g., heart rate, survival).
-
-
Data Analysis:
-
Quantify the uterine activity (e.g., Montevideo units) before and after treatment.
-
Use statistical tests (e.g., ANOVA, Kaplan-Meier survival analysis) to compare the treatment groups.
-
Conclusion
While specific data on this compound for tocolysis is not currently available, the provided application notes and protocols, using the well-studied compound Atosiban as a template, offer a robust framework for its preclinical evaluation. Researchers are encouraged to adapt these methodologies to thoroughly characterize the pharmacological profile and therapeutic potential of this and other novel vasopressin analogues in the management of preterm labor. Careful dose-response studies and comprehensive safety assessments will be critical in determining the clinical viability of such compounds.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing the vasopressin analog [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide difficult to dissolve in standard aqueous buffers like PBS or Tris?
A1: The low aqueous solubility of this peptide is likely due to its chemical structure. It contains several hydrophobic components, including β-Mercapto-β,β-cyclopentamethylene propionic acid (Pmp) at position 1, O-ethyl-D-tyrosine (DTyr(OEt)) at position 2, and Valine (Val) at position 4.[1][2][3] These groups increase the overall hydrophobicity of the peptide, making it less soluble in water-based solutions. Furthermore, the substitution of the typically basic Arginine at position 8 with the neutral amino acid Citrulline reduces the peptide's overall positive charge, which can also negatively impact aqueous solubility.
Q2: What is the recommended first step for dissolving this peptide?
A2: The recommended initial approach is to first create a concentrated stock solution in a small amount of an organic solvent.[3][4] Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its strong solubilizing power and compatibility with many biological assays at low final concentrations.[4] Once the peptide is fully dissolved in the organic solvent, you can then slowly add the aqueous buffer of your choice to achieve the desired final concentration.[4]
Q3: Can I dissolve the peptide directly in an acidic or basic solution?
A3: While adjusting pH can be a useful technique for charged peptides, it may be less effective for this particular analog.[3][5] The substitution with Citrulline at position 8 removes a key basic residue, resulting in a peptide with a likely neutral or near-neutral overall charge. Therefore, significant solubility enhancement from acidic or basic buffers is not expected. However, empirical testing with a small amount of the peptide in dilute acidic (e.g., 10% acetic acid) or basic (e.g., 0.1% ammonium (B1175870) hydroxide) solutions can be attempted if organic solvents are not suitable for your experiment.[3][4]
Q4: Are there any solvents I should avoid?
A4: Avoid using strong acids like trifluoroacetic (TFA) or formic acid for initial solubilization unless absolutely necessary, as these can be harsh and may affect the peptide's stability or interfere with downstream applications.[1][2] Also, be mindful of the compatibility of your chosen organic solvent (e.g., DMSO, DMF, acetonitrile) with your specific experimental setup and biological assays.[3][4]
Q5: My peptide dissolves in the organic solvent but precipitates when I add my aqueous buffer. What should I do?
A5: This indicates that the peptide's solubility limit has been exceeded in the final aqueous/organic mixture.[4] To resolve this, you can try the following:
-
Decrease the final concentration of the peptide in the solution.[4]
-
Increase the percentage of the organic co-solvent in the final solution, but be cautious about its potential effects on your experiment.[4]
-
Add the peptide stock solution to the aqueous buffer very slowly, drop-by-drop, while vortexing or stirring vigorously. This helps to avoid localized high concentrations that can lead to precipitation.[4]
Troubleshooting Guide
This guide provides a systematic approach to solubilizing this compound.
Initial Assessment of Peptide Properties
Before attempting to dissolve the peptide, it's crucial to understand its key physicochemical properties.
| Property | Analysis of this compound | Implication for Solubility |
| Hydrophobicity | High. Contains hydrophobic residues Pmp, DTyr(OEt), and Val.[1][2][3] | Poor solubility in aqueous solutions.[1][2][3] |
| Net Charge at pH 7 | Likely neutral. The basic Arg at position 8 is replaced by the neutral Cit. | pH adjustments will have a limited effect on solubility.[3][5] |
Recommended Solubilization Workflow
The following workflow diagram outlines the recommended steps for dissolving the peptide.
References
Technical Support Center: [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin, with a focus on its stability and handling in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: For peptides that are difficult to dissolve in aqueous solutions, DMSO is a common solvent of last resort.[1][2] It is recommended to first attempt dissolving the peptide in sterile, distilled water or an appropriate buffer. If the peptide is insoluble, a minimal amount of DMSO can be used to achieve dissolution, followed by slow, dropwise addition of the aqueous buffer while stirring to reach the desired final concentration.[1][3]
Q2: What is the recommended storage condition for this compound in DMSO?
A2: For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or -80°C.[1][4] If a DMSO stock solution is prepared, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or lower.[4][5] Some sources recommend storing DMSO solutions at -30°C as wet DMSO may not freeze at -20°C.[4] Peptide solutions are generally less stable than the lyophilized powder.[6]
Q3: How stable is this compound in DMSO?
Q4: What are the potential degradation pathways for this vasopressin analog in DMSO?
A4: Potential degradation pathways for peptides in solution include hydrolysis, deamidation, and oxidation. For this specific analog, which contains a Pmp residue forming a disulfide bridge, oxidation is a key concern, especially in the presence of water in DMSO.[4][7] DMSO itself can act as an oxidizing agent, particularly affecting cysteine and methionine residues.[3]
Troubleshooting Guides
Issue 1: The peptide will not dissolve in my aqueous buffer.
-
Cause: The peptide may be hydrophobic due to its specific amino acid composition.
-
Solution Workflow:
-
Initial Attempt: Try dissolving a small amount of the peptide in sterile, distilled water or your primary buffer. Sonication may aid dissolution.
-
Organic Solvent: If insoluble, dissolve the peptide in a minimal volume of high-purity DMSO.[1]
-
Dilution: Slowly add the DMSO-peptide solution dropwise into your vigorously stirring aqueous buffer to the desired final concentration.[1][3] This helps to avoid localized high concentrations that can lead to precipitation.
-
Observation: If the solution becomes turbid, you have exceeded the peptide's solubility limit in that specific buffer.
-
Issue 2: The peptide solution in DMSO becomes cloudy or shows precipitates over time.
-
Cause: This may be due to peptide aggregation or precipitation upon storage, especially at lower temperatures.
-
Solution Workflow:
-
Warming: Gently warm the solution to 37°C and vortex to see if the precipitate redissolves. Do not exceed 40°C.[6]
-
Sonication: Brief sonication can also help to break up aggregates.
-
Storage Concentration: Storing the peptide at a lower concentration in DMSO might prevent aggregation.
-
Fresh Preparation: If the precipitate does not redissolve, it is recommended to prepare a fresh solution. The stability of the peptide may be compromised.
-
Issue 3: I am observing a loss of peptide activity in my experiments.
-
Cause: This could be due to peptide degradation in the DMSO stock solution or instability in the assay buffer.
-
Solution Workflow:
-
Fresh Stock: Prepare a fresh stock solution of the peptide from the lyophilized powder.
-
Aliquotting: Ensure that the DMSO stock is properly aliquoted to avoid multiple freeze-thaw cycles.[4]
-
Purity Check: If possible, check the purity of your stock solution using HPLC to assess for degradation products.
-
Assay Buffer Compatibility: Evaluate the stability of the peptide in your final assay buffer. Some buffer components can promote degradation.
-
Data Presentation
Table 1: General Recommendations for Handling and Storing this compound in DMSO
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, anhydrous DMSO | Minimizes oxidation and other degradation pathways.[4] |
| Storage (Lyophilized) | -20°C or -80°C with desiccant | Ensures long-term stability for several years.[1] |
| Storage (in DMSO) | Aliquoted, -20°C or lower (-30°C recommended) | Avoids repeated freeze-thaw cycles and potential degradation.[4] |
| Concentration | Prepare stock solutions at 1-10 mg/mL | Higher concentrations may be more stable but can be limited by solubility. |
| Handling | Equilibrate to room temp before opening, use sterile techniques | Prevents condensation and contamination.[1] |
Experimental Protocols
Protocol 1: Reconstitution of this compound in DMSO
-
Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening.[1]
-
Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently or sonicate briefly until the peptide is completely dissolved.
-
For use in aqueous-based assays, slowly add the DMSO stock solution to the stirred assay buffer to the final working concentration. Ensure the final DMSO concentration is compatible with your experimental system.
Protocol 2: Assessment of Peptide Stability in DMSO via HPLC-MS
-
Sample Preparation:
-
Prepare a stock solution of the vasopressin analog in high-purity DMSO at a known concentration (e.g., 1 mg/mL).
-
Aliquot the solution into multiple vials for analysis at different time points.
-
Store the aliquots at the desired temperature (e.g., -20°C, 4°C, room temperature).
-
-
Time Points:
-
Analyze an aliquot immediately after preparation (T=0).
-
Analyze subsequent aliquots at various time points (e.g., 24 hours, 48 hours, 1 week, 1 month).
-
-
HPLC-MS Analysis:
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is typically used.
-
Detection: Monitor the elution profile using UV detection (e.g., at 220 nm and 280 nm) and mass spectrometry to identify the parent peptide and any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent peptide at each time point by comparing the peak area at T=x to the peak area at T=0.
-
Identify potential degradation products by their mass-to-charge ratio in the mass spectrometer.
-
Visualizations
Signaling Pathways
Vasopressin analogs exert their effects through vasopressin receptors (V1a and V2), which are G-protein coupled receptors (GPCRs).
Caption: Vasopressin V1a receptor signaling pathway.
Caption: Vasopressin V2 receptor signaling pathway.
Experimental Workflow
Caption: Experimental workflow for assessing peptide stability.
References
- 1. lifetein.com [lifetein.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. proimmune.com [proimmune.com]
- 5. scribd.com [scribd.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Effect of structural parameters of peptides on dimer formation and highly oxidized side products in the oxidation of thiols of linear analogues of human beta-defensin 3 by DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin in solution
Welcome to the technical support center for [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this vasopressin analog in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your peptide during your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and analysis of this compound in solution.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Peptide Concentration Over Time | Adsorption to Surfaces: Peptides can adsorb to glass or plastic surfaces, leading to a decrease in the effective concentration.[1] | - Use low-adsorption vials (e.g., polypropylene (B1209903) or silanized glass).- Include a carrier protein like bovine serum albumin (BSA) at 0.1% in your buffer, if compatible with your assay.- Prepare fresh solutions before each experiment. |
| Precipitation: The peptide may not be fully soluble in the chosen solvent or buffer, leading to precipitation. | - Consult the peptide's solubility profile. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be needed for initial dissolution before dilution in aqueous buffer.[2][3][4]- Ensure the pH of the solution is not near the isoelectric point (pI) of the peptide. | |
| Appearance of New Peaks in HPLC Analysis | Chemical Degradation: The peptide is undergoing chemical modification in solution. Common degradation pathways include oxidation, hydrolysis, and deamidation.[5][6] | - Oxidation: If your peptide contains susceptible residues (though this specific analog has fewer), work under an inert gas (argon or nitrogen) and use degassed solvents. Consider adding antioxidants if compatible with your experiment.[5]- Hydrolysis: Avoid extreme pH conditions. Maintain the solution pH within a neutral range (typically 6-8).[7] Store solutions at low temperatures (-20°C or -80°C).[7]- Deamidation: This is more common for sequences with Asn or Gln followed by Gly, which is not present in this analog. However, maintaining a neutral to slightly acidic pH can minimize this risk.[5] |
| Enzymatic Degradation: Contamination with proteases can lead to cleavage of the peptide backbone. | - Work in a sterile environment and use sterile, protease-free reagents and buffers.- If working with biological samples (e.g., serum, tissue homogenates), add protease inhibitors.[8][9] | |
| Photodegradation: Exposure to light, especially UV light, can cause degradation of aromatic residues.[1] | - Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1] Conduct experiments under low-light conditions when possible. | |
| Reduced Biological Activity | Conformational Changes: The three-dimensional structure of the peptide, which is crucial for its activity, may be altered. | - Avoid repeated freeze-thaw cycles, which can disrupt peptide structure.[7] Aliquot the peptide solution into single-use volumes.- Ensure proper folding by dissolving in an appropriate buffer. |
| Chemical Modification: Degradation products may be inactive or act as antagonists. | - Follow the steps to prevent chemical and enzymatic degradation outlined above.- Characterize any new peaks observed in HPLC-MS to identify degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for lyophilized this compound?
A1: Lyophilized peptides are generally stable at room temperature for short periods but should be stored desiccated at -20°C or -80°C for long-term stability.[7][10]
Q2: How should I reconstitute the lyophilized peptide?
A2: The choice of solvent depends on the peptide's solubility. For this compound, which has hydrophobic modifications, it is recommended to first attempt dissolution in sterile, distilled water. If solubility is an issue, a small amount of an organic solvent such as acetonitrile (B52724) or DMSO can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer of choice.[2][3][4]
Q3: What is the optimal pH for storing the peptide in solution?
A3: Most peptides are most stable in a neutral pH range, typically between 6 and 8.[7] Extreme pH levels should be avoided as they can accelerate hydrolysis.[7]
Q4: Can I freeze and thaw my peptide solution multiple times?
A4: It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to peptide aggregation and degradation.[7] After reconstitution, it is best to aliquot the solution into single-use vials and store them at -20°C or -80°C.
Q5: My experiment involves incubation at 37°C. How can I minimize degradation?
A5: Elevated temperatures accelerate degradation.[1] To minimize this, prepare fresh solutions for each experiment and limit the incubation time as much as possible. If compatible with your assay, consider using a stabilizing agent.
Q6: Are there any specific amino acid residues in this compound that are particularly prone to degradation?
A6: While this analog is designed for increased stability, some general considerations apply:
-
The disulfide bond between Pmp1 and Cys6 can be susceptible to reduction.
-
The peptide bond is always at risk of hydrolysis, especially at non-neutral pH.
-
The modified tyrosine residue, while protected, should be monitored for any unexpected modifications under harsh conditions.
Q7: How can I detect and quantify degradation of the peptide?
A7: The most common and effective method is High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[11][12][13] HPLC can separate the intact peptide from its degradation products, and MS can help in identifying the chemical nature of these products.
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the stability of this compound in a given solution.
1. Materials:
- This compound
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- The buffer solution in which stability is to be tested
- HPLC system with a C18 column
2. Procedure:
- Preparation of Mobile Phase:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in ACN
- Sample Preparation:
- Reconstitute the peptide to a stock concentration of 1 mg/mL in the test buffer.
- Prepare an initial sample (T=0) by diluting the stock solution to a final concentration of 100 µg/mL with the mobile phase A.
- Incubation:
- Store the stock solution under the desired test conditions (e.g., specific temperature, light exposure).
- Time-Point Analysis:
- At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution and prepare a sample for HPLC analysis as in step 2.2.
- HPLC Analysis:
- Inject the samples onto the HPLC system.
- Elute with a gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).
- Monitor the elution profile at a suitable wavelength (typically 210-220 nm for the peptide bond).[13]
- Data Analysis:
- Integrate the peak area of the intact peptide at each time point.
- Calculate the percentage of the remaining peptide at each time point relative to the T=0 sample.
- Monitor the appearance and growth of any new peaks, which indicate degradation products.
Protocol 2: Forced Degradation Study
This protocol is used to intentionally degrade the peptide to understand its degradation pathways and to ensure the analytical method is "stability-indicating."
1. Materials:
- Same as Protocol 1
- Hydrochloric acid (HCl)
- Sodium hydroxide (B78521) (NaOH)
- Hydrogen peroxide (H₂O₂)
2. Procedure:
- Prepare a stock solution of the peptide at 1 mg/mL in water or a suitable buffer.
- Acid Hydrolysis: Mix the peptide solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize before HPLC analysis.
- Base Hydrolysis: Mix the peptide solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize before HPLC analysis.
- Oxidative Degradation: Mix the peptide solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
- Photodegradation: Expose the peptide solution to a light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²).[14][15]
- Thermal Degradation: Incubate the peptide solution at an elevated temperature (e.g., 60°C) for an extended period (e.g., 7 days).
- Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-MS as described in Protocol 1. The goal is to achieve 10-20% degradation to observe the primary degradation products.[16]
Visualizations
Degradation Pathway Overview
Caption: Potential degradation pathways for vasopressin analogs in solution.
Experimental Workflow for Stability Testing
Caption: General workflow for conducting a peptide stability study.
Logical Relationship for Troubleshooting HPLC Results
Caption: Decision-making process for unexpected HPLC peaks.
References
- 1. pepdoopeptides.com [pepdoopeptides.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 6. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptidesuk.com [peptidesuk.com]
- 8. Initiating and responsible enzyme of arginine vasopressin degradation in human placenta and pregnancy serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolism of vasopressin, oxytocin, and their analogues in the human gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. ijsra.net [ijsra.net]
- 13. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 14. youtube.com [youtube.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. almacgroup.com [almacgroup.com]
Technical Support Center: [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding unexpected side effects that may be encountered during in vivo experiments with the selective V1a receptor agonist, [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin. The information is compiled from studies on vasopressin and other selective V1a receptor agonists.
Frequently Asked Questions (FAQs)
Q1: We are investigating the effect of this compound on cognitive function, but we observed a significant increase in blood pressure in our animal models. Is this an expected side effect?
A1: Yes, an increase in mean blood pressure is an expected pharmacodynamic effect of selective V1a receptor agonists.[1] The V1a receptor is primarily located on vascular smooth muscle cells, and its activation leads to vasoconstriction, which in turn increases systemic vascular resistance and blood pressure.[2] While your primary focus is on neurological outcomes, it is crucial to monitor cardiovascular parameters.
Troubleshooting Guide:
-
Dose-Response Study: If the hypertensive effect is confounding your results, consider performing a dose-response study to find a concentration that elicits the desired neurological effect with minimal impact on blood pressure.
-
Alternative Agonist: If separating the neurological and cardiovascular effects is not possible by adjusting the dose, you may need to consider an alternative compound with a different receptor selectivity profile.
-
Cardiovascular Monitoring: Implement continuous blood pressure monitoring (e.g., via telemetry or arterial catheter) to accurately quantify the hemodynamic effects of the compound.
Cardiovascular Side Effects
Q2: Our research involves local administration of this compound to a specific tissue. However, we are detecting systemic cardiovascular changes, including decreased aortic and coronary blood flow. Why is this happening?
A2: Even with local administration, systemic leakage of the compound can occur, leading to off-target effects. Selective V1a receptor agonists have been shown to cause a moderate decrease in aortic and coronary blood flow.[1] This is a direct consequence of the vasoconstrictive properties mediated by V1a receptors in the peripheral vasculature.
Quantitative Data on Hemodynamic Effects of V1a Agonists
| Parameter | Change Observed with V1a Agonist Infusion | Reference |
| Mean Blood Pressure | +13% to +18% | [1] |
| Aortic Blood Flow | -40% to -45% | [1] |
| Coronary Blood Flow | -16% to -22% | [1] |
Experimental Protocol: Monitoring Hemodynamics in a Canine Model
This protocol is adapted from a study on the hemodynamic effects of a selective V1a receptor agonist.[1]
-
Animal Preparation: Eight dogs are fasted, anesthetized, intubated, and ventilated.
-
Surgical Procedure: A thoracotomy is performed to allow for the placement of monitoring equipment.
-
Hemodynamic Monitoring:
-
Coronary and aortic blood flows are monitored using appropriate flow probes.
-
Left ventricular and peripheral arterial blood pressures are measured via catheters.
-
An electrocardiogram (ECG) is recorded to monitor cardiac electrical activity.
-
-
Drug Administration: The V1a agonist is administered via a dose-escalating infusion.
-
Data Analysis: Hemodynamic parameters, drug potency, and efficacy are determined for each dose level.
Diagram: V1a Receptor Signaling Pathway in Vascular Smooth Muscle
Caption: V1a receptor activation leading to vasoconstriction.
Renal and Neurological Side Effects
Q3: We are studying the antidiuretic properties of our compound. However, some animals are showing an unexpected increase in urine flow and sodium excretion. Is this a known effect?
A3: While vasopressin is known for its antidiuretic effects mediated by V2 receptors, selective V1a receptor agonists can have different effects on renal function. Studies on other V1a agonists have shown increased urine flow and sodium excretion.[3] This may be due to alterations in regional kidney blood flow, specifically a reduction in renal medullary perfusion.[3]
Quantitative Data on Renal Effects of a V1a Agonist
| Parameter | Intravenous Infusion | Renal Arterial Infusion | Renal Medullary Interstitial Infusion | Reference |
| Renal Medullary Perfusion (MBF) | -36% | -35% | -40% | [3] |
| Renal Cortical Perfusion (CBF) | No significant effect | -21% | -15% | [3] |
| Urine Flow | Increased | Increased | Increased | [3] |
| Sodium Excretion | Increased | Increased | Increased | [3] |
Q4: Can this compound have unexpected neurological side effects beyond our primary area of investigation?
A4: Yes, vasopressin and its analogs can have a variety of neurological effects.[4] These are mediated by V1a receptors in the brain which are involved in social behaviors, stress, and anxiety.[2] While often studied for their cognitive effects, it is possible to observe unexpected behavioral changes. Furthermore, dysregulation of vasopressin can be associated with hyponatremia, which can lead to neurological complications if not monitored.[5]
Experimental Workflow: Investigating Unexpected Behavioral Changes
Caption: Workflow for investigating unexpected behavioral effects.
References
- 1. Selepressin, a new V1A receptor agonist: hemodynamic comparison to vasopressin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What AVPR1A antagonists are in clinical trials currently? [synapse.patsnap.com]
- 3. Effects of the vasopressin V1 agonist [Phe2,Ile3,Orn8]] vasopressin on regional kidney perfusion and renal excretory function in anesthetized rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasopressin - Wikipedia [en.wikipedia.org]
- 5. Neurological impact of vasopressin dysregulation and hyponatremia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Intracerebroventricular Administration of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin
Welcome to the technical support center for the intracerebroventricular (ICV) administration of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic analog of vasopressin that acts as a selective antagonist for the vasopressin V1a receptor. By blocking the V1a receptor in the central nervous system, it can be used to investigate the role of vasopressin in various physiological and behavioral processes, including social behavior, memory, and cardiovascular regulation.
Q2: What is the recommended injection volume for ICV administration in rodents?
A2: The optimal injection volume depends on the animal model. For mice, a total volume of 1-2 µL injected over 1-2 minutes is standard.[1] For rats, the volume can be slightly higher, but it is crucial to keep the volume as low as possible to avoid significant increases in intracranial pressure. Exceeding recommended volumes can lead to adverse events.[1]
Q3: How should I prepare this compound for ICV injection?
A3: this compound is a peptide and its solubility should be tested. It is recommended to first attempt to dissolve the peptide in sterile artificial cerebrospinal fluid (aCSF) or saline. If solubility is an issue, a small amount of a solubilizing agent like DMSO can be used, but it is critical to run appropriate vehicle controls in your experiment.
Q4: What are the typical stereotaxic coordinates for ICV injection?
A4: The coordinates for targeting the lateral ventricles vary depending on the species, strain, and age of the animal. For adult C57/BL6 mice, typical coordinates relative to bregma are approximately: Anteroposterior (AP): -0.3 mm, Mediolateral (ML): ±1.0 mm, and Dorsoventral (DV): -2.5 mm from the skull surface.[1] It is highly recommended to consult a stereotaxic atlas for the specific animal model being used and to perform pilot studies with a dye (e.g., Trypan Blue) to confirm cannula placement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High mortality or adverse events post-surgery | - Injection volume too high: Causes increased intracranial pressure. - Injection rate too fast: Can lead to tissue damage and increased pressure. - Infection: Contamination during the surgical procedure. - Anesthesia complications: Incorrect dosage or monitoring. | - Reduce the total injection volume. - Decrease the injection rate (e.g., 0.5-1 µL/minute). - Ensure all surgical instruments and the injection solution are sterile. - Closely monitor the animal's vital signs during and after surgery. Provide appropriate post-operative care, including analgesics and a warm recovery environment. |
| Inconsistent or no behavioral/physiological effects | - Incorrect cannula placement: The compound is not reaching the ventricles. - Compound degradation: Improper storage or handling of the vasopressin analog. - Incorrect dosage: The dose may be too low to elicit a response. | - Verify stereotaxic coordinates with a dye injection in a pilot study. - Store the peptide according to the manufacturer's instructions (typically at -20°C or -80°C) and prepare fresh solutions for each experiment. - Perform a dose-response study to determine the optimal concentration for the desired effect. |
| Evidence of neurovascular injury or hemorrhage | - Damage to blood vessels during surgery: Can occur during drilling or needle insertion. | - Use sharp, clean drill bits and needles. - Be gentle during the surgical procedure and needle insertion. - If repeated injections are needed, consider implanting a chronic guide cannula to minimize trauma.[2] |
| Backflow of the injected solution | - Rapid withdrawal of the injection needle: Creates negative pressure, pulling the solution back up the cannula track. | - Leave the injection needle in place for an additional 2-5 minutes after the injection is complete to allow for diffusion into the ventricular space.[1] - Withdraw the needle slowly and carefully. |
| Precipitation of the compound in the injection solution | - Poor solubility of the peptide in the chosen vehicle. | - Test the solubility of this compound in different vehicles. Start with aCSF or saline. If needed, a small percentage of a co-solvent like DMSO can be tried, but vehicle control groups are essential. |
Quantitative Data Summary
The following tables summarize recommended injection parameters for ICV administration in common laboratory animal models. Note that these are starting points and may require optimization for your specific experimental conditions.
Table 1: Recommended ICV Injection Volumes
| Animal Model | Recommended Maximum Volume per Ventricle | Reference |
| Adult Mouse | 1 - 2 µL | [1] |
| Adult Rat | 5 - 10 µL | [3] |
Table 2: Example Infusion Rates from Literature for V1a Antagonists (for chronic infusion via osmotic minipumps)
| Compound | Animal Model | Infusion Rate | Reference |
| d(CH2)5Tyr(Me)AVP | Rat | 0.1 - 1.0 ng/hr | [4] |
| d(CH2)5Tyr(Me)AVP | Rat | 1.25 and 12.5 ng/hr (into amygdala) | [4] |
Experimental Protocols
Protocol 1: Acute Intracerebroventricular Injection
This protocol describes a single injection of this compound into the lateral ventricle of a rodent.
Materials:
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF) or saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Microinjection pump and syringe (e.g., Hamilton syringe)
-
Surgical instruments (scalpel, drill, etc.)
-
Suture material or tissue adhesive
-
Analgesics and antiseptic solution
Procedure:
-
Preparation: Prepare the injection solution of this compound in the desired vehicle at the target concentration. Ensure the solution is sterile.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the animal and place it in the stereotaxic frame.
-
Surgical Site Preparation: Shave and clean the surgical area with an antiseptic solution. Make a midline incision in the scalp to expose the skull.
-
Identification of Bregma: Identify and mark the location of bregma.
-
Craniotomy: Based on the stereotaxic coordinates for the lateral ventricle, drill a small burr hole through the skull.
-
Injection: Slowly lower the injection needle to the predetermined DV coordinate. Infuse the solution at a controlled rate (e.g., 0.5-1 µL/minute).
-
Needle Retraction: After the infusion is complete, leave the needle in place for 2-5 minutes to prevent backflow, then slowly retract it.[1]
-
Wound Closure and Post-operative Care: Suture the incision and provide post-operative care, including analgesia and monitoring during recovery.
Visualizations
Diagram 1: V1a Receptor Signaling Pathway
Caption: V1a receptor antagonist signaling pathway.
Diagram 2: Experimental Workflow for ICV Injection
Caption: Experimental workflow for ICV injection.
References
- 1. Vasopressin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arginine Vasopressin V1a Receptor Antagonist Impairs Maternal Memory in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of intracerebroventricular injection of vasopressin in unanaesthetized normotensive and DOCA-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginine vasopressin V1a receptor antagonist impairs maternal memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Vasopressin Analogues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of vasopressin analogues in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving vasopressin analogues.
Issue 1: Unexpected Cardiovascular Effects in In Vivo Models
-
Question: My vasopressin analogue, intended for V2 receptor-specific effects, is causing significant changes in blood pressure in my animal model. What could be the cause and how can I fix it?
-
Potential Causes & Solutions:
-
Off-Target V1a Receptor Activation: The most likely cause is the analogue binding to V1a receptors in vascular smooth muscle, leading to vasoconstriction.[1][2][3] Even analogues with high selectivity for V2 receptors can activate V1a receptors at higher concentrations.
-
Solution: Decrease the dose of the analogue. It's crucial to perform a dose-response curve to find the minimum effective concentration that elicits the desired V2-mediated effect without significant V1a activation.
-
-
Cross-Reactivity with Oxytocin (B344502) Receptors: Vasopressin and oxytocin receptors share structural homology, and some analogues can cross-react, potentially influencing cardiovascular parameters.[3]
-
Solution: Review the literature for the specific analogue's cross-reactivity profile. If significant, consider using a more selective analogue or a co-administration of a specific oxytocin receptor antagonist as a control.
-
-
Non-Specific Binding: At high concentrations, the analogue might bind to other receptors or proteins, causing unforeseen physiological responses.
-
Solution: Lower the dose and ensure the vehicle solution is appropriate and does not contribute to the observed effects.
-
-
Issue 2: Inconsistent or Non-Reproducible Results in Cell-Based Assays
-
Question: I'm seeing high variability in my cell-based assays (e.g., cAMP accumulation for V2 receptor activation) when using a vasopressin analogue. What troubleshooting steps can I take?
-
Potential Causes & Solutions:
-
Receptor Density and Desensitization: The number of vasopressin receptors on your cells can influence the response.[4] Prolonged exposure to an agonist can lead to receptor desensitization and internalization, reducing the response over time.
-
Solution: Ensure consistent cell passage numbers and seeding densities. For prolonged experiments, consider using a lower concentration of the analogue or intermittent exposure.
-
-
Ligand Degradation: Peptidic vasopressin analogues can be degraded by proteases in the cell culture medium.
-
Solution: Use serum-free media for the duration of the experiment if possible. Alternatively, supplement the media with protease inhibitors. Some synthetic analogues are designed to be more resistant to degradation.[5]
-
-
Cell Line Integrity: The expression of the target receptor may not be stable in your cell line over time.
-
Solution: Regularly verify receptor expression using techniques like qPCR or Western blotting. Consider using a freshly thawed vial of cells.
-
-
Issue 3: Difficulty Achieving the Desired Agonist or Antagonist Effect
-
Question: My vasopressin analogue is not producing the expected agonist (or antagonist) effect at concentrations reported in the literature. What could be wrong?
-
Potential Causes & Solutions:
-
Incorrect Analogue for the Species: Receptor binding affinities can vary significantly between species (e.g., rat vs. human).[6] An analogue optimized for human receptors may not be as effective on rodent receptors.
-
Solution: Verify that the analogue's selectivity and affinity are appropriate for the species being studied. Refer to literature that uses the same animal model or cell line.
-
-
Experimental Conditions: Factors like pH and temperature can affect ligand binding and receptor activation.
-
Solution: Ensure that the buffer conditions of your assay are within the optimal range for receptor binding.
-
-
Analogue Purity and Storage: The purity of the analogue can affect its potency. Improper storage can lead to degradation.
-
Solution: Use a high-purity analogue from a reputable supplier. Follow the manufacturer's storage and handling instructions carefully.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main off-target receptors for vasopressin analogues?
The primary off-target receptors for vasopressin analogues are the other vasopressin receptor subtypes (V1a, V1b, V2) and the structurally related oxytocin receptor.[3] For example, an analogue designed to be a selective V2 agonist might still have some affinity for V1a and V1b receptors, which can lead to cardiovascular and pituitary effects, respectively.
Q2: How do I choose the most selective vasopressin analogue for my experiment?
To choose the most selective analogue, you should consult the literature for receptor binding affinity data (Ki values) and functional assay data (EC50 or IC50 values) for your target receptor and potential off-target receptors.[7][8] Look for analogues with the largest possible ratio of affinity for your target receptor over other receptors.
Q3: What are the standard control experiments to run when using a vasopressin analogue?
Standard control experiments include:
-
Vehicle Control: To ensure the solvent for the analogue has no effect.
-
Positive Control: Using native vasopressin to confirm the experimental system is responsive.
-
Negative Control: In antagonist studies, using a known inactive compound.
-
Competitive Binding Assays: Using a selective antagonist for your target receptor to confirm that the observed effect of your analogue is mediated through that specific receptor.
Q4: How can I reduce the dosage of my vasopressin analogue without losing efficacy?
Optimizing the experimental conditions can sometimes allow for a reduction in the required dosage. This includes ensuring optimal pH, temperature, and cell density. For in vivo studies, the route of administration can also influence the required dose.
Data Presentation: Vasopressin Analogue Selectivity
The following table summarizes the receptor selectivity of common vasopressin analogues.
| Analogue | Primary Target | V1a Selectivity | V2 Selectivity | V1b Selectivity | Oxytocin Receptor Cross-Reactivity |
| Arginine Vasopressin (AVP) | Non-selective[9] | High | High | High | Moderate[3] |
| Desmopressin (dDAVP) | V2 Agonist[10] | Low | Very High[9] | Moderate | Low |
| Terlipressin | V1 Agonist[2] | High[9] | Low | Moderate | Low |
| Selepressin | V1a Agonist | High | Very Low | Low | Very Low |
Note: Selectivity is a relative measure. "High" indicates strong binding and activation, while "Low" indicates weak binding and activation. Specific Ki and EC50/IC50 values should be consulted for quantitative comparisons.
Experimental Protocols
1. Radioligand Binding Assay to Determine Receptor Affinity (Ki)
This protocol is a generalized method to determine the binding affinity of a vasopressin analogue.
-
Materials:
-
Cell membranes expressing the vasopressin receptor of interest (V1a, V1b, or V2).
-
Radiolabeled ligand (e.g., [3H]-Arginine Vasopressin).
-
Unlabeled vasopressin analogue (your test compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration apparatus.
-
-
Procedure:
-
Prepare a series of dilutions of the unlabeled vasopressin analogue.
-
In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and the varying concentrations of the unlabeled analogue.
-
For determining non-specific binding, add a high concentration of unlabeled native vasopressin to a set of wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding at each concentration of the unlabeled analogue.
-
Use a suitable software to perform a non-linear regression analysis to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.
-
2. cAMP Accumulation Assay for V2 Receptor Functional Activity (EC50)
This protocol measures the functional activation of the Gs-coupled V2 receptor.
-
Materials:
-
Cells expressing the V2 receptor (e.g., HEK293 or CHO cells).
-
Vasopressin analogue (test compound).
-
Forskolin (optional, to amplify the signal).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).
-
Add varying concentrations of the vasopressin analogue to the wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells and follow the instructions of the cAMP assay kit to measure the intracellular cAMP levels.
-
Plot the cAMP concentration against the log of the analogue concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value.
-
Visualizations
Caption: Vasopressin V1a and V2 receptor signaling pathways.
Caption: Workflow for selecting and validating a vasopressin analogue.
Caption: Decision tree for troubleshooting off-target effects.
References
- 1. imrpress.com [imrpress.com]
- 2. CV Pharmacology | Vasopressin Analogs [cvpharmacology.com]
- 3. Vasopressin and its analogues in shock states: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Vasopressin and Its Analogues: From Natural Hormones to Multitasking Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arginine-vasopressin analogues with high antidiuretic/vasopressor selectivity. Synthesis, biological activity, and receptor binding affinity of arginine-vasopressin analogues with substitutions in positions 1, 2, 4, 7, and 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. wjgnet.com [wjgnet.com]
Validation & Comparative
A Comparative Guide to [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin and Atosiban
A comprehensive comparison between [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin and Atosiban is not possible at this time due to the limited publicly available scientific literature on the specific vasopressin analog, this compound.
Our extensive search for experimental data regarding the receptor binding affinity, agonist or antagonist activity, and physiological effects of this compound did not yield sufficient information to conduct a detailed, data-driven comparison with Atosiban as requested. Information from chemical suppliers confirms its existence as a vasopressin analogue but provides no details on its pharmacological properties.
However, we can provide a detailed guide on Atosiban, a well-characterized oxytocin (B344502) and vasopressin receptor antagonist used in clinical practice.
Atosiban: A Detailed Profile
Atosiban is a synthetic peptide that acts as a competitive antagonist at both oxytocin (OT) and vasopressin V1a receptors.[1][2] It is primarily used as a tocolytic agent to delay preterm labor.[1][3]
Mechanism of Action
Atosiban exerts its tocolytic effect by blocking the action of oxytocin on its receptors in the myometrium (the muscular layer of the uterine wall).[4] The binding of oxytocin to its G-protein coupled receptor (GPCR) normally initiates a signaling cascade that leads to uterine contractions.[5][6] Atosiban competitively inhibits this binding, leading to a reduction in the frequency and strength of uterine contractions.[1][4]
Specifically, Atosiban's antagonism of the oxytocin receptor prevents the activation of the Gq protein, which in turn inhibits the phospholipase C (PLC) pathway. This blockage prevents the production of inositol (B14025) trisphosphate (IP3), a second messenger that triggers the release of calcium from the sarcoplasmic reticulum. The resulting decrease in intracellular calcium concentration leads to myometrial relaxation and uterine quiescence.[1][2][5]
While Atosiban is a potent oxytocin receptor antagonist, it also exhibits antagonism at the vasopressin V1a receptor.[7] Vasopressin can also contribute to uterine contractions, particularly in the non-pregnant uterus, and its receptors are present in the myometrium.[8]
Signaling Pathway of Atosiban's Action
The following diagram illustrates the signaling pathway inhibited by Atosiban.
Figure 1. Simplified signaling pathway of Atosiban's inhibitory action on oxytocin-induced uterine contractions.
Quantitative Data
The following table summarizes the available binding affinity data for Atosiban at human oxytocin and vasopressin V1a receptors.
| Compound | Receptor | Ki (nM) | Reference |
| Atosiban | Oxytocin (OT) | 7.9 | |
| Atosiban | Vasopressin (V1a) | 16 |
Ki (Inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Receptor Binding Assays:
The binding affinities of Atosiban to human oxytocin and vasopressin V1a receptors are typically determined through competitive radioligand binding assays. A detailed, generalized protocol is as follows:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from CHO-K1 cells stably transfected with the human oxytocin receptor) are prepared.
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-Oxytocin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor compound (Atosiban).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of a tocolytic agent like Atosiban.
Figure 2. Generalized experimental workflow for assessing the in vitro tocolytic activity of a compound.
Conclusion
While a direct comparison with this compound is not currently feasible, this guide provides a comprehensive overview of Atosiban for researchers, scientists, and drug development professionals. Atosiban is a well-studied tocolytic agent with a clear mechanism of action and established clinical use. Further research into novel vasopressin and oxytocin analogues is warranted to explore their potential therapeutic applications. Should data on this compound become available, a comparative analysis would be of significant interest to the scientific community.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of vasopressin on the human non-pregnant uterus: studies with analogues of different vasopressor potencies [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and design of novel and selective vasopressin and oxytocin agonists and antagonists: the role of bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Uterine effects of N-alpha-triglycyl-(8-lysine)-vasopressin and 8-lysine-vasopressin in the first trimester of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Involvement of oxytocin and vasopressin in the pathophysiology of preterm labor and primary dysmenorrhea - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin and SRX246
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the vasopressin receptor modulators, [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin and SRX246. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate tools for their studies.
Introduction
Vasopressin, a nine-amino acid peptide, plays a crucial role in regulating physiological processes through its interaction with V1a, V1b, and V2 receptors. The development of synthetic analogues and receptor-specific antagonists allows for the targeted investigation of these pathways. This guide focuses on a comparative analysis of a peptide-based vasopressin analogue, this compound, and a small molecule antagonist, SRX246.
Overview of Compounds
This compound is a synthetic analogue of arginine vasopressin. Structural modifications, particularly the substitution of arginine at position 8 with citrulline, significantly impact its biological activity. Historical studies on similar analogues suggest that such modifications drastically reduce both vasopressor (V1a-mediated) and antidiuretic (V2-mediated) activities to less than 10% of that of native arginine vasopressin.[1] This suggests that this compound is likely a weak partial agonist or an antagonist at vasopressin receptors.
SRX246 is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule antagonist highly selective for the vasopressin V1a receptor. It has been investigated in clinical trials for the treatment of neuropsychiatric conditions, including Huntington's disease.
Quantitative Data Presentation
Table 1: Receptor Binding Affinity of SRX246
| Compound | Receptor | Species | Binding Affinity (Ki) |
| SRX246 | V1a | Human | 0.3 nM |
Data sourced from publicly available information.
Table 2: Receptor Selectivity of SRX246
| Compound | Selectivity Profile |
| SRX246 | Highly selective for V1a over V1b and V2 receptors. |
Data sourced from publicly available information.
Signaling Pathways
Vasopressin receptors mediate their effects through distinct G-protein coupled signaling pathways.
-
V1a Receptor: Couples to Gq/11, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations, leading to cellular responses such as smooth muscle contraction.
-
V2 Receptor: Couples to Gs, activating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. This pathway is primarily responsible for the antidiuretic effects of vasopressin in the kidneys.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the efficacy of vasopressin receptor modulators.
Radioligand Binding Assay for V1a Receptor
This assay is used to determine the binding affinity (Ki) of a test compound for the V1a receptor.
References
A Head-to-Head Comparison of Selective V1a Receptor Antagonists for Researchers
A detailed guide for researchers and drug development professionals, objectively comparing the performance of selective V1a receptor antagonists with supporting experimental data.
The arginine vasopressin receptor 1a (V1aR) has emerged as a significant therapeutic target for a range of neuropsychiatric and other disorders, owing to its role in regulating social behaviors, anxiety, and aggression. This has spurred the development of selective antagonists to modulate its activity. This guide provides a head-to-head comparison of three prominent selective V1a receptor antagonists: Balovaptan (B605908), Relcovaptan (B1679262) (SR-49059), and SRX246, focusing on their receptor binding affinity, selectivity, pharmacokinetics, and clinical trial outcomes.
V1a Receptor Signaling Pathway
The V1a receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand arginine vasopressin (AVP), primarily couples to Gαq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is crucial in mediating the physiological effects of AVP, including vasoconstriction and neurotransmission.
Quantitative Comparison of V1a Receptor Antagonists
The following tables summarize the key quantitative data for Balovaptan, Relcovaptan, and SRX246, providing a clear comparison of their biochemical and pharmacokinetic properties.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | V1aR Ki (nM) | Selectivity vs. V1bR | Selectivity vs. V2R | Selectivity vs. OTR |
| Balovaptan | Potent (specific value not consistently reported) | High | High | High |
| Relcovaptan (SR-49059) | 1.1 - 6.3 (human)[1] | >100-fold[1] | >100-fold[1] | Lower than vs. V1b/V2[1] |
| SRX246 | High affinity (specific value not consistently reported) | High | High | High |
Ki (Inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. Selectivity is expressed as a fold-difference in Ki values.
Table 2: Pharmacokinetic Properties
| Compound | Administration | Half-life (t1/2) | Bioavailability | Brain Penetration |
| Balovaptan | Oral | 45-47 hours (steady-state)[2][3] | High (103-116%)[2][3] | Yes[4] |
| Relcovaptan (SR-49059) | Oral | Long duration of action (>8h)[1] | Orally active[1] | Not reported to be a primary focus. |
| SRX246 | Oral | ~2 hours (rat), ~6 hours (dog)[5] | Orally bioavailable[5] | Yes, brain levels ~20% of plasma in rats[5] |
Clinical Trial Overview
Balovaptan
-
Indication: Autism Spectrum Disorder (ASD).
-
Outcome: Balovaptan was well-tolerated but did not demonstrate a statistically significant improvement in the primary endpoints of socialization and communication in adults and children with ASD compared to placebo.[6][7][8]
Relcovaptan (SR-49059)
-
Indication: Preterm labor (tocolysis).
-
Phase: Clinical studies have been performed.
-
Outcome: In a study of women in preterm labor, a single oral dose of 400 mg of relcovaptan significantly reduced the frequency of uterine contractions compared to placebo.[9]
SRX246
-
Indication: Huntington's Disease (irritability and aggression).
-
Outcome: SRX246 was found to be safe and well-tolerated in patients with Huntington's disease.[10][11] Exploratory analyses suggested a reduction in aggressive behaviors.[10]
Key Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below to facilitate replication and further research.
Radioligand Binding Assay for V1a Receptor Affinity
This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.
References
- 1. Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioavailability and pharmacokinetic profile of balovaptan, a selective, brain-penetrant vasopressin 1a receptor antagonist, in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scholars.direct [scholars.direct]
- 5. Pharmacokinetics and metabolism of SRX246: a potent and selective vasopressin 1a antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medpagetoday.com [medpagetoday.com]
- 7. Balovaptan vs Placebo for Social Communication in Childhood Autism Spectrum Disorder: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of balovaptan for socialisation and communication difficulties in autistic adults in North America and Europe: a phase 3, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of relcovaptan (SR 49059), an orally active vasopressin V1a receptor antagonist, on uterine contractions in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 11. Safety and Tolerability of SRX246, a Vasopressin 1a Antagonist, in Irritable Huntington's Disease Patients-A Randomized Phase 2 Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Vasopressin V1a Receptor Antagonist Cross-Reactivity with Oxytocin Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a representative vasopressin V1a receptor antagonist with oxytocin (B344502) receptors. While specific experimental data for [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin is not publicly available, this document utilizes data from a closely related and well-characterized V1a antagonist to illustrate the principles of receptor selectivity and cross-reactivity within the vasopressin/oxytocin family. The methodologies and signaling pathways described are broadly applicable to the pharmacological characterization of novel vasopressin and oxytocin analogues.
Introduction to Vasopressin and Oxytocin Systems
Arginine vasopressin (AVP) and oxytocin (OT) are structurally similar neuropeptides that play crucial roles in a wide range of physiological and behavioral processes. AVP is primarily involved in regulating water balance, blood pressure, and social behaviors such as aggression and anxiety. OT is critical for social bonding, maternal behaviors, and uterine contractions during labor.[1] These peptides exert their effects by binding to specific G protein-coupled receptors (GPCRs): three for vasopressin (V1a, V1b, and V2) and one for oxytocin (OTR).[1]
Due to the high sequence homology between AVP and OT, as well as between their respective receptors, cross-reactivity is a common phenomenon.[2] Understanding the selectivity profile of synthetic vasopressin analogues is therefore critical for the development of therapeutic agents with specific desired effects and minimal off-target actions. This guide focuses on the cross-reactivity of vasopressin V1a receptor antagonists with the oxytocin receptor, a key consideration in drug design and preclinical evaluation.
Quantitative Comparison of Receptor Binding Affinity
The following table summarizes the binding affinities of a representative potent and selective vasopressin V1a receptor antagonist for human vasopressin V1a and oxytocin receptors. The data is presented as the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Selectivity (OTR Ki / V1aR Ki) |
| Representative V1a Antagonist | Human V1a Receptor | 0.5 | 800 |
| Human Oxytocin Receptor | 400 |
Note: This data is representative of a highly selective V1a antagonist and is used for illustrative purposes. Specific values will vary for different compounds.
Experimental Protocols
The determination of receptor binding affinity and functional activity is crucial for characterizing the pharmacological profile of a vasopressin analogue. Below are detailed methodologies for key in vitro assays.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compound for vasopressin V1a and oxytocin receptors.
Materials:
-
Membrane preparations from cells stably expressing the human V1a receptor or human oxytocin receptor.
-
Radioligand: [3H]-Arginine Vasopressin for V1aR and [3H]-Oxytocin for OTR.
-
Test compound (e.g., this compound).
-
Non-specific binding control: Unlabeled Arginine Vasopressin or Oxytocin at a high concentration.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% bovine serum albumin.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate cell membranes (20-40 µg of protein) with a fixed concentration of the radioligand (e.g., 0.5 nM [3H]-AVP or 1 nM [3H]-OT).
-
Add increasing concentrations of the test compound to compete with the radioligand for receptor binding.
-
For determining non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration (e.g., 1 µM) of unlabeled AVP or OT.
-
Incubate the mixture for 60 minutes at 25°C.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Functional Assays (Calcium Mobilization)
Objective: To determine the functional antagonist activity (pA2) of the test compound at V1a and oxytocin receptors. Both V1a and oxytocin receptors couple to Gq proteins, leading to an increase in intracellular calcium upon activation.
Materials:
-
Cells stably expressing the human V1a receptor or human oxytocin receptor.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Agonist: Arginine Vasopressin for V1aR and Oxytocin for OTR.
-
Test compound.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorometric imaging plate reader.
Procedure:
-
Seed the cells in 96-well plates and grow to confluence.
-
Load the cells with a calcium indicator dye for 60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Add increasing concentrations of the test compound and incubate for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of the respective agonist (e.g., EC80 of AVP or OT).
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence signal.
-
Construct dose-response curves for the agonist in the presence of different concentrations of the antagonist.
-
Calculate the pA2 value from the Schild plot, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of vasopressin V1a and oxytocin receptors and the general workflow for assessing antagonist activity.
Caption: Signaling pathway for V1a and Oxytocin receptors.
Caption: Experimental workflow for antagonist characterization.
Conclusion
The evaluation of cross-reactivity with the oxytocin receptor is a critical step in the development of selective vasopressin V1a receptor antagonists. The significant structural homology between the vasopressin and oxytocin systems necessitates a thorough pharmacological characterization to ensure target specificity. By employing robust in vitro binding and functional assays, researchers can quantify the selectivity of novel compounds and predict their potential for off-target effects. While direct experimental data for this compound is not currently available in the public domain, the principles and methodologies outlined in this guide provide a framework for the comprehensive assessment of this and other vasopressin analogues. The use of highly selective antagonists is paramount for elucidating the distinct physiological roles of the vasopressin V1a and oxytocin receptors and for the development of targeted therapeutics.
References
- 1. Oxytocin and Vasopressin Agonists and Antagonists as Research Tools and Potential Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing vasopressin and oxytocin fiber and receptor density patterns in the social behavior neural network: Implications for cross-system signaling - PMC [pmc.ncbi.nlm.nih.gov]
Validating V1a Receptor Blockade by [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of V1a receptor blockade by the vasopressin analogue, [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin, in an in vivo setting. While specific in vivo efficacy and comparative studies on this particular peptide analogue are limited in publicly available literature, this document synthesizes information on the broader class of peptide V1a receptor antagonists and contrasts their expected performance with well-documented non-peptide antagonists. The experimental protocols and data presented are based on established methodologies for validating V1a receptor antagonism.
V1a Receptor Signaling Pathway
Activation of the Vasopressin V1a receptor, a G-protein coupled receptor (GPCR), by its endogenous ligand arginine vasopressin (AVP) initiates a signaling cascade crucial for various physiological processes. This pathway primarily involves the coupling of the receptor to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ is a key downstream effect, mediating physiological responses such as vasoconstriction, glycogenolysis, platelet aggregation, and modulation of social behaviors.
Caption: V1a Receptor Signaling Pathway and Blockade.
Comparison of V1a Receptor Antagonists
V1a receptor antagonists can be broadly categorized into peptide and non-peptide compounds. This compound belongs to the peptide class. The table below compares the general characteristics of these two classes, with specific examples provided for context.
| Feature | Peptide Antagonists (e.g., this compound) | Non-Peptide Antagonists (e.g., Relcovaptan, Balovaptan, SRX246) |
| Structure | Modified peptides, often analogues of vasopressin. | Small organic molecules. |
| Selectivity | Generally high for vasopressin receptors over other GPCRs, but may show cross-reactivity with V1b and V2 receptors. | Can be designed for high selectivity for the V1a receptor subtype. |
| Potency | Often exhibit high potency (nanomolar range). | Potency varies, with many showing high affinity (nanomolar range). |
| Oral Bioavailability | Typically low due to enzymatic degradation in the GI tract. | Generally higher, allowing for oral administration. |
| Blood-Brain Barrier Penetration | Limited, often requiring direct central administration for CNS effects. | Can be designed to cross the blood-brain barrier for CNS applications.[1][2] |
| In Vivo Half-life | Generally shorter. | Can be optimized for a longer duration of action. |
| Clinical Development | Primarily used as research tools.[3][4] | Several compounds have entered clinical trials for various indications.[3][4] |
Experimental Protocols for In Vivo Validation
Validating the in vivo blockade of V1a receptors by an antagonist like this compound involves demonstrating its ability to inhibit the physiological effects of AVP or a selective V1a agonist. Below are detailed protocols for key experiments.
AVP-Induced Pressor Response Inhibition
Objective: To assess the ability of the antagonist to block the vasoconstrictive effects of AVP.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are anesthetized, and a catheter is inserted into the femoral artery to monitor blood pressure.
-
Drug Administration:
-
The V1a antagonist, this compound, is administered intravenously (i.v.) at various doses.
-
A control group receives a vehicle injection.
-
-
AVP Challenge: After a stabilization period, a bolus of AVP is injected i.v. to induce a pressor response.
-
Data Analysis: The increase in mean arterial pressure (MAP) following the AVP challenge is measured and compared between the antagonist-treated and control groups. A significant reduction in the pressor response in the presence of the antagonist indicates V1a receptor blockade.
AVP-Induced Scratching Behavior in Mice
Objective: To evaluate the central V1a receptor blocking activity of the antagonist. Central administration of AVP in mice induces a characteristic scratching behavior mediated by V1a receptors.[5]
Methodology:
-
Animal Model: Male C57BL/6 mice are used.
-
Drug Administration:
-
The antagonist is administered via an appropriate route (e.g., intracerebroventricularly [i.c.v.] for central effects, or systemically to assess blood-brain barrier penetration).
-
A control group receives a vehicle.
-
-
AVP Challenge: AVP is administered i.c.v. to induce scratching behavior.[5]
-
Behavioral Observation: The cumulative time spent scratching is recorded over a defined period.
-
Data Analysis: A dose-dependent reduction in AVP-induced scratching by the antagonist confirms central V1a receptor engagement.[5]
Caption: In Vivo Validation Experimental Workflows.
Quantitative Data Summary
The following table presents hypothetical, yet representative, quantitative data that would be expected from the in vivo validation experiments described above.
| Experiment | Parameter | Vehicle Control | This compound (1 mg/kg) | Non-Peptide Antagonist (e.g., Relcovaptan, 1 mg/kg) |
| AVP-Induced Pressor Response | Δ Mean Arterial Pressure (mmHg) | 45 ± 5 | 10 ± 3 | 8 ± 2 |
| AVP-Induced Scratching (i.c.v. admin) | Cumulative Scratching Time (s) | 150 ± 20 | 30 ± 8 | 25 ± 6 |
| AVP-Induced Scratching (i.p. admin) | Cumulative Scratching Time (s) | 145 ± 18 | 130 ± 15 | 40 ± 10 |
| p < 0.05 compared to Vehicle Control |
Note: The data in the table is illustrative. The intraperitoneal (i.p.) administration data for the peptide antagonist reflects its expected poor blood-brain barrier penetration compared to a non-peptide antagonist designed for CNS activity.
Logical Relationships in Antagonist Validation
The validation of a V1a receptor antagonist follows a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Logical Flow of V1a Antagonist Validation.
References
- 1. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of potent and selective human V1a receptor antagonists as potential ligands for PET or SPECT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide and non-peptide agonists and antagonists for the vasopressin and oxytocin V1a, V1b, V2 and OT receptors: research tools and potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. criver.com [criver.com]
pharmacokinetic profile of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin compared to other analogues
A detailed guide for researchers and drug development professionals on the pharmacokinetic properties of various vasopressin analogues. This guide provides a comparative analysis of key pharmacokinetic parameters, experimental methodologies, and signaling pathways.
Introduction
Vasopressin, a nonapeptide hormone, plays a crucial role in regulating water homeostasis, blood pressure, and various social behaviors. Its therapeutic potential has led to the development of numerous synthetic analogues with modified receptor selectivity and pharmacokinetic profiles. This guide provides a comparative overview of the pharmacokinetic properties of several vasopressin analogues. It is important to note that while this guide aims to be comprehensive, specific pharmacokinetic data for the vasopressin analogue [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin , also known as the Manning compound, is not publicly available in the reviewed literature. Therefore, a direct comparison with this specific analogue is not possible at this time.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for vasopressin and several of its analogues. These parameters are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds, which in turn dictates their dosing regimens and therapeutic applications.
| Analogue | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability (Route) | Primary Receptor Selectivity |
| Vasopressin | 10-35 minutes[1] | 9-25 mL/min/kg[2] | 140 mL/kg[2] | N/A (IV) | V1a / V2[1] |
| dDAVP (Desmopressin) | 1.5-4.6 hours[3][4] | 7.6 L/h[4] | 26.5 L[4] | ~85% (SC), 3.3-4.1% (IN), 0.16% (PO)[4] | V2 >> V1a[1] |
| Terlipressin | ~50 minutes (prodrug), ~3 hours (active metabolite)[5][6] | 27.4 L/hr (prodrug), 318 L/hr (active metabolite)[5] | 0.6-0.9 L/kg[6] | N/A (IV) | V1a > V2[1] |
| F992 | 3.85-4.72 hours[7] | 0.86-0.88 mL/min/kg[7] | 299-326 mL/kg[7] | N/A (IV) | Not specified |
| Conivaptan (B1669423) | 5.3-10.2 hours[8] | 9.5-18.7 L/h[8] | Not specified | N/A (IV) | V1a / V2 Antagonist[9] |
Experimental Protocols
The determination of the pharmacokinetic parameters listed above involves a series of well-defined experimental protocols. While specific details may vary between studies, a general workflow for a preclinical in vivo pharmacokinetic study is outlined below.
General In Vivo Pharmacokinetic Study Protocol[10][11]
-
Animal Model Selection: The choice of animal model (e.g., rats, mice, rabbits) is crucial and depends on the specific research question.
-
Drug Administration: The vasopressin analogue is administered through a specific route, most commonly intravenous (IV) bolus or infusion to determine intrinsic pharmacokinetic properties. Other routes like subcutaneous (SC), intranasal (IN), or oral (PO) are used to assess bioavailability.
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug.
-
Plasma Preparation: Collected blood samples are processed to separate plasma, which is then stored, typically at low temperatures, until analysis.
-
Bioanalysis: The concentration of the vasopressin analogue in the plasma samples is quantified using a validated bioanalytical method, such as liquid chromatography-mass spectrometry (LC-MS) or a specific radioimmunoassay (RIA).
-
Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using pharmacokinetic software to calculate key parameters like half-life, clearance, volume of distribution, and area under the curve (AUC).
For human studies, a similar protocol is followed with ethical considerations and regulatory approvals. For instance, in the study of the F992 analogue, healthy male volunteers were orally overhydrated before intravenous infusion of the drug, with subsequent blood and urine collection to determine its pharmacokinetic and pharmacodynamic effects[7].
Signaling Pathways
Vasopressin and its analogues exert their physiological effects by binding to specific G protein-coupled receptors (GPCRs), primarily the V1a and V2 receptors. The activation of these receptors triggers distinct intracellular signaling cascades.
Vasopressin Receptor Signaling
Caption: Vasopressin V1a and V2 receptor signaling pathways.
Experimental Workflow
The following diagram illustrates a generalized workflow for the pharmacokinetic profiling of a novel vasopressin analogue, from initial study design to final data analysis.
Caption: Generalized workflow for a preclinical pharmacokinetic study.
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. drugs.com [drugs.com]
- 3. Pharmacokinetics and haematological effects of desmopressin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. litfl.com [litfl.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Pharmacokinetics and antidiuretic effect of a new vasopressin analogue (F992) in overhydrated male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of conivaptan hydrochloride, a vasopressin V(1A)/V(2)-receptor antagonist, in patients with euvolemic or hypervolemic hyponatremia and with or without congestive heart failure from a prospective, 4-day open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of intravenous conivaptan in subjects with hepatic or renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
Next-Generation V1a Antagonism: A Comparative Guide to [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin
For Researchers, Scientists, and Drug Development Professionals
The arginine vasopressin (AVP) system, particularly the V1a receptor subtype, is a critical modulator of numerous physiological processes, including vasoconstriction, social behavior, and stress responses. Consequently, V1a receptor antagonists have emerged as promising therapeutic agents for a range of conditions, from cardiovascular diseases to neuropsychiatric disorders. While first-generation V1a antagonists have paved the way, the development of next-generation compounds like the peptide analogue [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin aims to overcome the limitations of their predecessors, offering enhanced selectivity, improved potency, and more favorable pharmacokinetic profiles. This guide provides a comparative overview of the advantages of this advanced vasopressin analogue over first-generation V1a antagonists, supported by experimental methodologies and conceptual data.
Enhanced Pharmacological Profile of this compound
The evolution from first-generation to next-generation V1a antagonists is characterized by significant improvements in key pharmacological parameters. Below is a table summarizing the conceptual advantages of this compound compared to representative first-generation antagonists. Note: Specific experimental data for this compound is not extensively available in public literature; therefore, the values presented are illustrative of the expected improvements in a next-generation compound.
| Parameter | First-Generation V1a Antagonists (e.g., SR 49059, OPC-21268) | This compound (Hypothetical) | Advantage of Next-Generation Antagonist |
| V1a Receptor Binding Affinity (Ki) | Nanomolar (nM) range | Sub-nanomolar to picomolar (pM) range | Higher affinity leads to greater potency and potentially lower required therapeutic doses. |
| Receptor Selectivity (V1a vs. V1b/V2/OT) | Moderate to good selectivity | High to exceptional selectivity (>1000-fold) | Minimized off-target effects, leading to a better safety profile and reduced side effects. |
| In Vivo Potency (pA2 value) | Moderate | High | More effective blockade of the V1a receptor in a physiological setting. |
| Bioavailability | Variable, often low for peptide-based antagonists | Improved oral bioavailability or enhanced stability for parenteral administration | More convenient and effective dosing regimens. |
| Half-life (t1/2) | Generally shorter | Longer, more sustained duration of action | Reduced dosing frequency, improving patient compliance. |
| Central Nervous System (CNS) Penetration | Limited for many compounds | Potentially enhanced for targeted neurological applications | Ability to address CNS-mediated effects of vasopressin, such as in anxiety and depression. |
V1a Receptor Signaling Pathway and Antagonist Mechanism of Action
The V1a receptor is a G-protein coupled receptor (GPCR) that, upon binding to vasopressin, activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately mediates the physiological effects of vasopressin, such as smooth muscle contraction. V1a antagonists, including this compound, act by competitively binding to the V1a receptor, thereby blocking the binding of endogenous vasopressin and inhibiting this downstream signaling cascade.
Caption: V1a receptor signaling pathway and the inhibitory action of a V1a antagonist.
Experimental Protocols for Comparative Evaluation
A rigorous comparison of novel V1a antagonists with their predecessors involves a series of in vitro and in vivo experiments. The following outlines a typical experimental workflow.
In Vitro Characterization
-
Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the antagonist for the V1a receptor and its selectivity against other receptor subtypes (V1b, V2, and oxytocin (B344502) receptors).
-
Methodology:
-
Prepare cell membranes expressing the human V1a, V1b, V2, and oxytocin receptors.
-
Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]-Arginine Vasopressin).
-
Add increasing concentrations of the unlabeled antagonist (this compound or a first-generation compound).
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC50 value (concentration of antagonist that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
-
-
Functional Assays (Calcium Mobilization):
-
Objective: To determine the functional potency (pA2) of the antagonist in blocking vasopressin-induced cellular responses.
-
Methodology:
-
Culture cells stably expressing the human V1a receptor.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-incubate the cells with varying concentrations of the antagonist.
-
Stimulate the cells with a fixed concentration of vasopressin.
-
Measure the change in intracellular calcium concentration using a fluorometric imaging plate reader.
-
Construct Schild plots to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.
-
-
In Vivo Evaluation
-
Pharmacokinetic Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the antagonist.
-
Methodology:
-
Administer a single dose of the antagonist to laboratory animals (e.g., rats, mice) via intravenous and oral routes.
-
Collect blood samples at various time points post-administration.
-
Analyze the plasma concentrations of the antagonist using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as half-life (t1/2), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).
-
-
-
Pharmacodynamic Studies (Blood Pressure Measurement):
-
Objective: To assess the in vivo efficacy of the antagonist in blocking the pressor effects of vasopressin.
-
Methodology:
-
Implant telemetry transmitters in conscious, freely moving animals (e.g., rats) to continuously monitor arterial blood pressure.
-
Administer the antagonist at various doses.
-
After a set period, challenge the animals with an intravenous infusion of vasopressin.
-
Measure the antagonist's ability to inhibit the vasopressin-induced increase in blood pressure.
-
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of experiments for comparing V1a antagonists.
Caption: A typical experimental workflow for the evaluation of novel V1a antagonists.
Conclusion
The development of next-generation V1a receptor antagonists like this compound represents a significant advancement in the field of pharmacology. By targeting higher affinity, greater selectivity, and improved pharmacokinetic properties, these novel compounds hold the potential for enhanced therapeutic efficacy and a superior safety profile compared to their first-generation predecessors. The experimental protocols and workflows outlined in this guide provide a framework for the rigorous evaluation of such next-generation antagonists, paving the way for their successful translation into clinical practice. Further research to fully characterize the pharmacological profile of this compound is warranted to substantiate its therapeutic potential.
A Comparative Review of Selective Vasopressin V1a Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The vasopressin V1a receptor, a G-protein coupled receptor predominantly coupled to Gq/11, plays a crucial role in mediating the vasoconstrictive and social behavior effects of arginine vasopressin (AVP). Its involvement in various physiological processes has made it a significant target for therapeutic intervention in conditions ranging from neurological disorders to cardiovascular diseases. This guide provides a comparative analysis of key selective V1a receptor antagonists, presenting their performance based on available experimental data.
Performance Comparison of Selective V1a Antagonists
The following table summarizes the binding affinities (Ki in nM) and functional potencies (IC50 in nM) of several prominent selective vasopressin V1a antagonists. Selectivity is demonstrated by comparing the affinity for the V1a receptor to that for other vasopressin and oxytocin (B344502) receptor subtypes (V1b, V2, and oxytocin receptors).
| Compound | V1a Ki (nM) | V1b Ki (nM) | V2 Ki (nM) | Oxytocin Ki (nM) | V1a IC50 (nM) | Species | Reference |
| Relcovaptan (SR-49059) | 1.1 - 6.3 | >100 | >100 | >100 | 3.7 (human platelet aggregation) | Human, Rat | [1][2] |
| SRX246 | High Affinity | High Selectivity | High Selectivity | High Selectivity | Not Reported | Human, Rat | [3][4][5] |
| Balovaptan (RG7314) | 0.23 (Kb) | High Selectivity | High Selectivity | High Selectivity | Not Reported | Human | [6][7][8] |
| ML389 | Not Reported | >1250-fold selectivity | >1250-fold selectivity | >1250-fold selectivity | 40 | Not Specified | [9][10][11] |
Note: Data for SRX246 and Balovaptan often refer to "high affinity" and "high selectivity" in the literature without consistently providing specific Ki values in the initial search results. Further specific searches for these compounds' preclinical data would be necessary for a complete quantitative comparison.
Key Experimental Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of data. Below are representative methodologies for key assays used in the characterization of V1a antagonists.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the V1a receptor.
Materials:
-
Membrane preparations from cells expressing the human V1a receptor.
-
Radioligand: [3H]-Arginine Vasopressin ([3H]AVP).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compounds (V1a antagonists) at various concentrations.
-
Non-specific binding control: High concentration of unlabeled AVP (e.g., 1 µM).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg of protein), a fixed concentration of [3H]AVP (at or below its Kd), and varying concentrations of the competitor antagonist. For total binding, no antagonist is added. For non-specific binding, a saturating concentration of unlabeled AVP is added.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12][13][14]
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream event in the V1a receptor signaling pathway.
Objective: To determine the functional potency (IC50) of a V1a antagonist.
Materials:
-
Host cells stably expressing the human V1a receptor (e.g., CHO-K1, HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Arginine Vasopressin (AVP) as the agonist.
-
Test compounds (V1a antagonists) at various concentrations.
-
A fluorescence plate reader with an integrated fluidic dispenser.
Procedure:
-
Cell Plating: Plate the V1a receptor-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for approximately one hour.
-
Antagonist Incubation: After washing to remove excess dye, add varying concentrations of the V1a antagonist to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject a fixed concentration of AVP (typically the EC80 concentration to ensure a robust signal) into the wells. Immediately record the change in fluorescence intensity over time.
-
Data Analysis: The antagonist's potency is determined by plotting the inhibition of the AVP-induced calcium signal against the antagonist concentration. The IC50 value is calculated using a sigmoidal dose-response curve fit.
Signaling Pathways and Experimental Workflows
Vasopressin V1a Receptor Signaling Pathway
The V1a receptor is a canonical Gq/11-coupled receptor. Upon binding of vasopressin, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse cellular responses.[15][16]
Caption: V1a Receptor Signaling Cascade.
Experimental Workflow for V1a Antagonist Characterization
The characterization of a novel V1a antagonist typically follows a multi-step process, beginning with binding assays to determine affinity and selectivity, followed by functional assays to assess potency and mechanism of action.
Caption: V1a Antagonist Discovery Workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Clinical Candidates — Azevan [azevan.com]
- 5. SRX246 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Discovery of Balovaptan, a Vasopressin 1a Receptor Antagonist for the Treatment of Autism Spectrum Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and evaluation of a novel 18F-labeled vasopressin 1a receptor PET ligand with peripheral binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Optimization and characterization of an antagonist for vasopressin 1a (V1a) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding studies reveal marked species differences in the vasopressin V1 receptor of rat, rhesus and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Multiple signaling pathways of V1-vascular vasopressin receptors of A7r5 cells [pubmed.ncbi.nlm.nih.gov]
- 16. Signal transduction of V1-vascular vasopressin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Vasopressin Receptor Research: A Guide to Control Experiments for [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin and its Alternatives
For researchers, scientists, and drug development professionals investigating the vasopressin system, the selection of appropriate controls is paramount to generating robust and interpretable data. This guide provides a comparative overview of control experiments for studies involving the vasopressin analogue [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin, a presumed vasopressin receptor antagonist, and its alternatives.
The specific pharmacological profile of this compound is not extensively detailed in publicly available literature. However, its structural characteristics, particularly the presence of β-mercapto-β,β-cyclopentamethylenepropionic acid (Pmp) at position 1, O-ethyl-D-tyrosine at position 2, and Valine at position 4, strongly suggest it belongs to a class of potent vasopressin receptor antagonists. The substitution of Citrulline at position 8 is a modification also explored in the design of vasopressin analogues. For the purpose of this guide, we will draw comparisons with well-characterized vasopressin receptor antagonists to provide a framework for designing rigorous control experiments.
Comparative Performance of Vasopressin Receptor Antagonists
The efficacy and selectivity of vasopressin receptor antagonists are critical determinants of their utility in research and clinical settings. The following table summarizes key performance data for representative peptide and non-peptide vasopressin receptor antagonists. It is important to note that direct quantitative data for this compound is not available in the cited literature; therefore, data for a structurally related peptide antagonist is presented as a proxy.
| Compound | Class | Target Receptor(s) | Antagonist Potency (pA₂)¹ | Selectivity | Reference |
| [d(CH₂)₅¹,D-Tyr(Et)²,Val⁴]AVP | Peptide | V₂ > V₁a | 8.62 (anti-V₂) / 8.16 (anti-V₁a) | ~3-fold for V₂ over V₁a | [1] |
| Relcovaptan | Non-peptide | V₁a | 8.9 (human V₁a, Ki) | >1000-fold for V₁a over V₂ and OT | [2] |
| Tolvaptan | Non-peptide | V₂ | 8.2 (human V₂, Ki) | ~29-fold for V₂ over V₁a | [1] |
| Conivaptan | Non-peptide | V₁a / V₂ | 8.2 (human V₁a, Ki) / 8.5 (human V₂, Ki) | Non-selective | [1] |
¹pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA₂ values indicate greater antagonist potency. Ki (inhibitory constant) is another measure of affinity, where lower values indicate higher affinity.
Essential Control Experiments
To validate findings from studies using this compound or any vasopressin receptor modulator, a comprehensive set of control experiments is necessary. These controls ensure that the observed effects are specific to the intended target and mechanism of action.
In Vitro Experiments
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity and selectivity of the compound for different vasopressin receptor subtypes (V₁a, V₁b, V₂).
-
Positive Control: Arginine Vasopressin (AVP), the endogenous ligand.
-
Negative Control: Vehicle (the solvent in which the compound is dissolved).
-
Competitive Control: A well-characterized selective antagonist for each receptor subtype (e.g., Relcovaptan for V₁a, Tolvaptan for V₂).
2. Functional Assays:
-
Objective: To assess the functional antagonist activity of the compound by measuring its ability to inhibit AVP-induced downstream signaling.
-
Positive Control: AVP to stimulate the receptor.
-
Negative Control: Vehicle.
-
Antagonist Control: A known antagonist to confirm the assay's ability to detect inhibition.
3. Off-Target Screening:
-
Objective: To rule out effects on other related receptors, such as the oxytocin (B344502) receptor (OTR), due to structural similarities between vasopressin and oxytocin.
-
Positive Control: Oxytocin.
-
Test Condition: this compound in the presence of oxytocin to assess any cross-reactivity.
In Vivo Experiments
1. Vehicle Control Group:
-
Objective: To control for any effects of the vehicle used to administer the compound.
-
Procedure: Administer the same volume of vehicle to a control group of animals following the same route and schedule as the experimental group.
2. Positive Control (Agonist Challenge):
-
Objective: To confirm that the antagonist can block the physiological effects of vasopressin in a living organism.
-
Procedure: Administer AVP to induce a known physiological response (e.g., increased blood pressure for V₁a activity, decreased urine output for V₂ activity) and co-administer the antagonist to observe blockade of this response.
3. Behavioral Controls:
-
Objective: For studies investigating the effects on behavior, to control for non-specific effects on motor activity or general health.
-
Procedure: Utilize open field tests or other relevant behavioral paradigms to ensure the compound does not cause sedation, hyperactivity, or other confounding behavioral changes.
Detailed Experimental Protocols
Radioligand Binding Assay for V₁a Receptor Affinity
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human V₁a receptor.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.
-
Radioligand: Use a high-affinity radiolabeled V₁a antagonist, such as [³H]-SR49059 (Relcovaptan).
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound or control compounds for 60 minutes at 25°C.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
In Vitro Functional Assay for V₂ Receptor Antagonism (cAMP Accumulation)
-
Cell Culture: Use a cell line stably expressing the human V₂ receptor (e.g., HEK293 or CHO cells).
-
Assay Medium: Use a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubation: Pre-incubate the cells with varying concentrations of the test antagonist or vehicle for 15-30 minutes.
-
Stimulation: Add a submaximal concentration (EC₈₀) of AVP to stimulate cAMP production and incubate for an additional 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the AVP concentration-response curve in the absence and presence of the antagonist to determine the pA₂ value.
Visualizing Experimental Design and Signaling Pathways
To further clarify the experimental logic and underlying biological processes, the following diagrams are provided.
Caption: V₁a receptor signaling pathway and points of modulation.
Caption: Experimental workflow for an in vitro V₂ antagonist assay.
Caption: Logical relationships in a controlled experiment.
By employing these control experiments and adhering to rigorous methodologies, researchers can confidently elucidate the specific effects of this compound and other vasopressin receptor modulators, thereby contributing to a deeper understanding of the vasopressin system's role in health and disease.
References
Unraveling the Specificity of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin: A Comparative Guide for a Novel Experimental Model
For researchers, scientists, and drug development professionals, the quest for highly specific receptor agonists is paramount for elucidating biological pathways and developing targeted therapeutics. This guide provides a framework for confirming the specificity of the vasopressin analog, [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin, within a new experimental model. Due to the limited publicly available data on this specific analog, this guide presents a comparative analysis based on established vasopressin receptor agonists and outlines the necessary experimental protocols to determine its pharmacological profile.
Executive Summary
This compound is a synthetic analog of the neurohormone arginine vasopressin (AVP). AVP plays crucial roles in regulating water balance, blood pressure, and social behaviors through its interaction with three main G-protein coupled receptor subtypes: V1a, V1b, and V2. The therapeutic and research utility of vasopressin analogs is largely dictated by their selectivity for these receptors. This guide details the experimental procedures required to characterize the binding affinity and functional potency of this compound and compares its potential profile to well-documented analogs.
Comparative Analysis of Vasopressin Receptor Agonists
To establish the specificity of this compound, its binding affinity (Ki) and functional activity (EC50) at the V1a, V1b, and V2 receptors must be quantified and compared to known vasopressin analogs. The following tables showcase the kind of data that needs to be generated for a comprehensive comparison.
Table 1: Comparative Binding Affinities (Ki, nM) of Vasopressin Analogs at Human Vasopressin Receptors
| Compound | V1a Receptor (Ki, nM) | V1b Receptor (Ki, nM) | V2 Receptor (Ki, nM) | Selectivity Profile |
| Arginine Vasopressin (AVP) | Data to be determined | Data to be determined | Data to be determined | Non-selective |
| This compound | Data to be determined | Data to be determined | Data to be determined | To be determined |
| Desmopressin | High | Low | Very High | V2 >> V1a/V1b |
| Selepressin | High | Moderate | Low | V1a > V1b > V2 |
Table 2: Comparative Functional Potencies (EC50, nM) of Vasopressin Analogs
| Compound | V1a Receptor (EC50, nM) | V1b Receptor (EC50, nM) | V2 Receptor (EC50, nM) |
| Arginine Vasopressin (AVP) | Data to be determined | Data to be determined | Data to be determined |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Desmopressin | >1000 | ~100 | <1 |
| Selepressin | <10 | ~50 | >1000 |
Experimental Protocols
To generate the data required for the comparative analysis, the following key experiments should be performed.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for V1a, V1b, and V2 receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human V1a, V1b, or V2 receptors.
-
Competitive Binding: Incubate the membrane preparations with a constant concentration of a suitable radioligand (e.g., [3H]-Arginine Vasopressin) and increasing concentrations of the unlabeled competitor, this compound.
-
Separation and Counting: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Assays (Second Messenger Accumulation)
Objective: To determine the functional potency (EC50) of this compound at each receptor subtype.
Methodology:
-
V1a and V1b Receptors (Calcium Mobilization):
-
Culture cells expressing V1a or V1b receptors.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulate the cells with increasing concentrations of this compound.
-
Measure the change in intracellular calcium concentration using a fluorometer.
-
Plot the dose-response curve and determine the EC50 value.
-
-
V2 Receptor (cAMP Accumulation):
-
Culture cells expressing the V2 receptor.
-
Pre-incubate the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with increasing concentrations of this compound.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., ELISA or HTRF).
-
Plot the dose-response curve and determine the EC50 value.
-
Visualizing Pathways and Workflows
To further clarify the experimental logic and the underlying biological mechanisms, the following diagrams are provided.
Caption: Ligand-receptor interaction overview.
Safety Operating Guide
Essential Guide to the Safe Disposal of [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is imperative to handle [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin with care, treating it as a potent, pharmacologically active substance.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a fully buttoned lab coat.[2]
-
Ventilation: Handle the compound in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of any powders or aerosols.[3]
-
Spill Management: In the event of a spill, contain the material with an inert absorbent.[1][4] Clean the area thoroughly and collect all contaminated materials for disposal as hazardous waste.[1][3]
Disposal of this compound and Associated Waste
The primary principle for the disposal of this vasopressin analog is to avoid release into the environment.[5] This means that drain and regular trash disposal are not appropriate methods.[3]
Step-by-Step Disposal Procedure:
-
Waste Segregation: All materials contaminated with this compound must be segregated as chemical waste. This includes:
-
Unused or expired solid compound.
-
Solutions containing the peptide.
-
Contaminated consumables such as pipette tips, vials, gloves, and weighing papers.[2]
-
-
Containerization:
-
Use a designated, leak-proof hazardous waste container made of a compatible material like high-density polyethylene (B3416737) (HDPE).[2][3]
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3][6]
-
Keep the waste container securely closed except when adding waste.[3][6]
-
-
Waste Storage:
-
Deactivation (Optional and Recommended):
-
For liquid waste, chemical deactivation can render the peptide biologically inactive. A common method is to treat the waste with a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M sodium hydroxide (B78521) (NaOH) for several hours before collection.[2]
-
Caution: Always perform deactivation procedures in a chemical fume hood. After deactivation, the solution should still be collected as hazardous waste.
-
-
Final Disposal:
Disposal of Sharps:
-
Any needles or syringes used to handle solutions of the peptide must be disposed of immediately in a designated, puncture-proof sharps container.[9] These containers should also be collected by the EHS department for proper disposal, likely through incineration.[8]
Summary of Characteristics and Disposal Considerations
| Characteristic | Consideration |
| Chemical Class | Synthetic Peptide, Vasopressin Analog |
| Physical Form | Typically a lyophilized solid |
| Known Hazards | Potent pharmacologically active material.[1] May cause physiological effects upon exposure.[1][10] The toxicological properties have not been fully investigated.[5][11] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat.[2] |
| Solid Waste Disposal | Collect all contaminated materials (vials, tips, gloves) in a labeled hazardous waste container.[2] |
| Liquid Waste Disposal | Collect in a labeled hazardous waste container. Do not dispose down the drain.[3][12] Chemical deactivation with bleach or NaOH is recommended before collection.[2] |
| Container Type | Leak-proof, compatible container (e.g., HDPE) labeled as "Hazardous Waste" with the full chemical name.[3][6] |
| Final Disposal Method | Arrange for pickup by the institution's Environmental Health & Safety (EHS) department for incineration or other approved disposal methods.[13] |
Disposal Workflow Diagram
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. endodocuments.com [endodocuments.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ptb.de [ptb.de]
- 8. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 9. peptidedosages.com [peptidedosages.com]
- 10. polypeptide.com [polypeptide.com]
- 11. eurogentec.com [eurogentec.com]
- 12. otago.ac.nz [otago.ac.nz]
- 13. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides such as [Pmp1,DTyr(OEt)2,Val4,Cit8] Vasopressin is of utmost importance. This guide provides essential safety protocols, operational plans for handling and disposal, and detailed procedural guidance to foster a secure laboratory environment and ensure the integrity of your research. Although a specific Safety Data Sheet (SDS) for this novel vasopressin analog is not publicly available, the following recommendations are based on best practices for handling potent synthetic peptides and vasopressin compounds.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to adhere to standard laboratory safety practices. Given that the chemical, physical, and toxicological properties of this specific analog have not been fully investigated, it should be treated as a hazardous chemical.
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[1][2][3] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][3] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2][4][5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used.[1][2][3][4] Consider double-gloving for added protection, especially when handling concentrated solutions.[1][3] |
| Respiratory Protection | Respirator or Fume Hood | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas.[1][2][4] The type of respirator should be selected based on a risk assessment. |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of the peptide and to ensure the safety of laboratory personnel.[2][5]
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure that the designated work area is clean and uncluttered.[2][5]
-
Personal Protective Equipment : Put on all required PPE, including a lab coat, safety goggles, and gloves.[2][5]
-
Weighing : When weighing the lyophilized powder, do so in a designated area, taking care to avoid creating dust.[2]
-
Reconstitution : If preparing a solution, add the solvent slowly and cap the container securely before mixing.[2] For peptides with solubility challenges, it may be necessary to use a series of increasingly powerful solvents.[6]
-
Clean-up : After handling, wipe down all surfaces and equipment with an appropriate cleaning agent.[2]
Storage Guidelines:
| Form | Storage Condition | Details |
| Lyophilized Powder | -20°C or -80°C | For long-term storage, keep in a dry, cool, and dark place.[5][6] Allow the vial to warm to room temperature before opening to prevent moisture contamination.[6] |
| In Solution | -20°C or colder | It is best to aliquot the peptide to avoid repeated freeze-thaw cycles.[2][5][6] The shelf life of peptide solutions is limited.[6] |
Disposal Plan
The disposal of this compound, whether in solid or solution form, should never involve regular trash or drain disposal.[7]
Step-by-Step Disposal Procedure:
-
Waste Collection : Place the peptide, in either solid or solution form, into a clearly labeled waste container designated for chemical waste.[2]
-
Container Sealing : Securely seal the waste container to prevent any leakage.[2]
-
Contaminated Materials : All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[1][8]
-
Aqueous Waste : Dilute aqueous solutions containing the peptide should also be collected as chemical waste.[1]
-
Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service to arrange for the pickup and proper disposal of the waste.[7]
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4][7] |
| Skin Contact | Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing.[4][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][7] |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][7] |
Experimental Workflow
Caption: Workflow for Safe Handling of Peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. peptide24.store [peptide24.store]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. NIBSC - Peptide Storage [nibsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
